methyl 5-fluoro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGGDBUGGJROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406450 | |
| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167631-84-7 | |
| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-2-carboxylate
CAS Number: 167631-84-7
This technical guide provides a comprehensive overview of methyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
This compound is a fluorinated indole derivative that serves as a versatile building block in medicinal chemistry. Its chemical structure and key properties are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 167631-84-7 | American Elements[1] |
| Molecular Formula | C₁₀H₈FNO₂ | American Elements[1] |
| Molecular Weight | 193.17 g/mol | N/A |
| Appearance | Solid | Biosynce[2] |
| Melting Point | 201 °C (in ethyl acetate) | Biosynce[2] |
| Boiling Point (Predicted) | 335.3 ± 22.0 °C | Biosynce[2] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³ | Biosynce[2] |
| pKa (Predicted) | 14.13 ± 0.30 | Biosynce[2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8 °C | Biosynce[2] |
Spectral Data
The following table summarizes the expected spectral data for this compound. This data is crucial for the identification and characterization of the compound.
Table 2: Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR | Expected signals for aromatic protons on the indole ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The fluorine atom at the 5-position will cause characteristic splitting of adjacent proton signals. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, aromatic carbons of the indole ring (with C-F coupling), and the methyl carbon of the ester. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 193.05. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretch, C=O stretch of the ester, and C-F stretch. |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 5-fluoro-1H-indole-2-carboxylic acid. The following is a detailed experimental protocol for a plausible synthetic route.
Esterification of 5-fluoro-1H-indole-2-carboxylic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials and Equipment:
-
5-fluoro-1H-indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a catalytic amount of strong acid (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-fluoro-1H-indole-2-carboxylic acid in anhydrous methanol.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be added.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2] Its indole scaffold is a privileged structure in medicinal chemistry.
Synthesis of Biologically Active Derivatives
The carboxylate group of this compound can be readily converted into an amide, which is a common functional group in many drug candidates. This allows for the introduction of diverse side chains, leading to the generation of large compound libraries for screening.
Caption: General synthesis of indole-2-carboxamide derivatives.
Role in HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors chelate with magnesium ions in the active site of the enzyme, preventing the integration of viral DNA into the host genome.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various fluorinated indole derivatives with significant applications in the pharmaceutical and pesticide industries.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data, outlining detailed experimental protocols for property determination, and visualizing relevant biological pathways and experimental workflows.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding the compound's behavior in various chemical and biological systems, which is fundamental for further research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈FNO₂ | American Elements |
| Molecular Weight | 193.17 g/mol | PubChem |
| CAS Number | 167631-84-7 | American Elements |
| Appearance | Solid | Biosynce |
| Melting Point | 145.5 °C - 201 °C | American Elements, Biosynce |
| Boiling Point | 335.3 °C at 760 mmHg | American Elements |
| Density | 1.341 g/cm³ | American Elements |
| pKa (Predicted) | 14.13 ± 0.30 | Biosynce |
| LogP | Not experimentally determined. A related compound, 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid, has a computed XLogP3 of 2.4. | PubChem[2] |
| Solubility | No specific experimental data found. General protocols for determination are provided below. |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of an organic solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[3]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline organic compound is finely ground using a mortar and pestle.[4]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[5]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8]
Apparatus:
-
Glass vials with screw caps
-
Shaker or agitator
-
Centrifuge or filtration apparatus
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a glass vial.[7]
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][9]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7] Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8]
-
Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at that temperature.
LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for its estimation.[10][11][12]
Apparatus:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Reference standards with known LogP values
Procedure:
-
System Setup: The RP-HPLC system is equilibrated with the mobile phase.
-
Calibration: A series of reference compounds with well-established LogP values are injected into the HPLC system. The retention time (t_R) for each standard is recorded.
-
Sample Analysis: A solution of this compound is injected, and its retention time is measured under the same chromatographic conditions.
-
Calculation: The logarithm of the capacity factor (log k') is calculated for each standard and the test compound using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the dead time. A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k' values. The LogP of the target compound is then determined by interpolating its log k' value on this calibration curve.[13]
Biological Context and Signaling Pathways
Indole-2-carboxylate derivatives have been investigated for a range of biological activities, including anticancer and antiviral properties.[14][15] Some of these compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival. For instance, related indole-2-carboxamide derivatives have been found to inhibit the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer models and act as dual inhibitors of EGFR and CDK2.[14][16]
Caption: Potential inhibition of the Akt/mTOR/NF-κB signaling pathway by indole-2-carboxylate derivatives.
Experimental Workflow Visualization
The systematic determination of physicochemical properties follows a logical workflow, starting from sample acquisition to data analysis and interpretation.
Caption: Workflow for the determination of key physicochemical properties.
References
- 1. biosynce.com [biosynce.com]
- 2. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
methyl 5-fluoro-1H-indole-2-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 5-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its fundamental physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and situates its application within a typical drug development workflow.
Physicochemical Properties
This compound is a heterocyclic organic compound. The inclusion of a fluorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |
| Molecular Weight | 193.17 g/mol | [1][2] |
| CAS Number | 167631-84-7 | |
| Appearance | Off-white to white solid | |
| Primary Use | Intermediate in organic synthesis | [2] |
Experimental Protocols: Synthesis via Fischer Indole Synthesis
The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and versatile method for constructing the indole nucleus.[3][4] This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketoester.[3][4]
2.1. Overall Reaction Scheme:
Step 1: Formation of (4-fluorophenyl)hydrazine from 4-fluoroaniline. Step 2: Formation of the phenylhydrazone from (4-fluorophenyl)hydrazine and methyl pyruvate. Step 3: Acid-catalyzed cyclization (Fischer Indole Synthesis) to yield this compound.
2.2. Detailed Methodology:
Step 1: Synthesis of (4-fluorophenyl)hydrazine hydrochloride
-
Diazotization: To a stirred solution of 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to facilitate the complete formation of the diazonium salt.
-
Reduction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate, (4-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Step 2: Synthesis of Methyl 2-((4-fluorophenyl)hydrazono)propanoate
-
Condensation: (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) are dissolved in ethanol.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolation: The resulting phenylhydrazone is typically used in the next step without further purification. The solvent can be removed under reduced pressure if necessary.
Step 3: Synthesis of this compound
-
Cyclization: The crude methyl 2-((4-fluorophenyl)hydrazono)propanoate is suspended in a suitable solvent such as ethanol or toluene. A strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid, is added.
-
Heating: The reaction mixture is heated to reflux for several hours until the cyclization is complete (monitored by TLC).
-
Work-up and Purification: The reaction is cooled to room temperature and carefully quenched by pouring it onto ice water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Application in Drug Discovery Workflow
Indole-2-carboxylate derivatives are recognized as privileged scaffolds in drug discovery, with demonstrated activity against a range of biological targets, including HIV-1 integrase and the metabolic enzymes IDO1 and TDO.[5][6] The following diagram illustrates a generalized workflow for the development of therapeutic agents based on this scaffold.
This workflow begins with the synthesis of the core scaffold, this compound, followed by the generation of a diverse chemical library through derivatization. These compounds then undergo a series of in vitro screening assays to identify active "hits." Promising candidates are subjected to lead optimization, involving iterative cycles of chemical modification and biological testing to improve their potency, selectivity, and pharmacokinetic properties. Finally, optimized lead compounds advance to preclinical development for in vivo efficacy and safety assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynce.com [biosynce.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 5-fluoro-1H-indole-2-carboxylate. This document details predicted chemical shifts, coupling constants, and peak assignments, supported by established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and similar indole derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of related indole compounds and the known effects of substituents on the indole ring system.[1][2][3] The numbering convention used for the indole ring is standard.
Predicted ¹H NMR Data
Solvent: CDCl₃ Spectrometer Frequency: 500 MHz
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH (H1) | ~8.5 - 9.5 | br s | - |
| H3 | ~7.1 - 7.3 | d | ³J(H3,H4) ≈ 1.0 - 2.0 |
| H4 | ~7.3 - 7.5 | dd | ³J(H4,H6) ≈ 9.0, ⁴J(H4,F) ≈ 4.0 - 5.0 |
| H6 | ~7.0 - 7.2 | ddd | ³J(H6,H7) ≈ 9.0, ³J(H6,F) ≈ 9.0 - 10.0, ⁴J(H6,H4) ≈ 2.5 |
| H7 | ~7.4 - 7.6 | dd | ³J(H7,H6) ≈ 9.0, ⁴J(H7,F) ≈ 2.5 |
| OCH₃ | ~3.9 | s | - |
br s = broad singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet
Predicted ¹³C NMR Data
Solvent: CDCl₃ Spectrometer Frequency: 125 MHz
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine (J, Hz) |
| C=O | ~162 | - |
| C2 | ~128 | - |
| C3 | ~108 | ⁴J(C3,F) ≈ 3-4 |
| C3a | ~126 | ³J(C3a,F) ≈ 10-12 |
| C4 | ~112 | ²J(C4,F) ≈ 25-27 |
| C5 | ~158 - 160 | ¹J(C5,F) ≈ 235-240 |
| C6 | ~110 | ²J(C6,F) ≈ 24-26 |
| C7 | ~113 | ³J(C7,F) ≈ 5-6 |
| C7a | ~132 | ⁴J(C7a,F) ≈ 2-3 |
| OCH₃ | ~52 | - |
Experimental Protocol: NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for indole derivatives.[2][4] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure reproducibility of chemical shifts.
3. ¹H NMR Data Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition Parameters:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for NMR spectroscopy.
Caption: Molecular structure of this compound.
References
- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide on the Solubility and Stability of Methyl 5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and outlines detailed methodologies for determining the solubility and stability of methyl 5-fluoro-1H-indole-2-carboxylate. This information is critical for its application in organic synthesis and potential development as a pharmaceutical agent.
Core Compound Properties
This compound is a fluorinated indole derivative that serves as a key intermediate in the synthesis of various pharmaceutical and pesticide compounds.[1] Its solid nature and defined melting point are crucial for handling and formulation considerations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 167631-84-7 | American Elements[2] |
| Molecular Formula | C₁₀H₈FNO₂ | American Elements[2] |
| Molecular Weight | 193.17 g/mol | PubChem[3] |
| Appearance | Solid | Biosynce[1] |
| Melting Point | 201 °C | Biosynce[1] |
| Storage Conditions | 2-8 °C under inert gas (Nitrogen or Argon) | Biosynce[1] |
Solubility Profile: Experimental Protocols
Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to a series of wells in a microplate containing the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Precipitation Observation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate is monitored visually or by nephelometry.
-
Quantification: Alternatively, after incubation, filter or centrifuge the plate to remove any precipitate. The concentration of the compound remaining in the solution is then determined, often by HPLC-UV or UV-Vis spectroscopy.
Stability Profile: Experimental Protocols
Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the molecule's intrinsic stability.[4][5]
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60 °C for 48 hours, then dissolve for analysis.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
-
Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.
ICH-Compliant Stability Testing
For regulatory purposes, long-term and accelerated stability studies should be performed according to International Council for Harmonisation (ICH) guidelines.[6]
Protocol:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Monitored: Appearance, assay, degradation products, and any other critical quality attributes.
Potential Biological Signaling Pathway Involvement
While the specific biological targets of this compound are not extensively documented, many indole-2-carboxylate derivatives have been investigated as inhibitors of various enzymes. For instance, indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase inhibitors, which function by chelating magnesium ions in the enzyme's active site.[7] Another area of research for indole derivatives is the inhibition of the STING (stimulator of interferon genes) pathway, which is involved in innate immunity. Aberrant STING activation is linked to inflammatory and autoimmune diseases.
The diagram below illustrates a generalized signaling pathway where an indole derivative might act as an inhibitor.
Conclusion
This technical guide consolidates the available data for this compound and provides a framework for its further investigation. The detailed experimental protocols for determining solubility and stability are based on established scientific and regulatory standards. These methodologies will enable researchers to generate the necessary data to fully characterize this compound for its intended applications in drug discovery and development. The provided diagrams offer a visual representation of key experimental workflows and potential biological interactions, serving as a valuable resource for laboratory professionals.
References
- 1. biosynce.com [biosynce.com]
- 2. americanelements.com [americanelements.com]
- 3. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Fluorine in Modifying Indole Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast number of natural products and synthetic compounds with a broad spectrum of biological activities. Its inherent versatility has made it a focal point in medicinal chemistry for decades. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful and widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering critical insights for professionals engaged in drug discovery and development.
Fluorine's unique and potent electronic properties, stemming from its high electronegativity, coupled with its relatively small van der Waals radius, allow for subtle yet profound modifications to a parent indole molecule. These alterations can significantly influence metabolic stability, receptor binding affinity, lipophilicity, and the acidity or basicity (pKa) of nearby functional groups. Ultimately, these molecular-level changes can dramatically impact a drug candidate's efficacy, safety profile, and pharmacokinetic behavior. This guide will delve into these key effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to provide a practical resource for the rational design of fluorinated indole-based therapeutics.
Key Physicochemical and Pharmacokinetic Effects of Indole Fluorination
The introduction of fluorine into an indole nucleus can induce several critical changes that are highly advantageous for drug design:
-
Enhanced Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, particularly on aromatic rings, from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a hydrogen atom with a much stronger carbon-fluorine bond, the metabolic half-life of a compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[2]
-
Modulation of Lipophilicity: The impact of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, polyfluorination can decrease it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.[3][4]
-
Altered pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3] This modulation of a molecule's ionization state at physiological pH is critical for optimizing drug-receptor interactions, improving oral absorption, and minimizing off-target effects.[2]
-
Conformational Control and Binding Affinity: Fluorine can influence the conformational preferences of a molecule through various steric and electronic effects. By locking an indole derivative into a more bioactive conformation, fluorine can enhance its binding affinity for its target protein.[2] Furthermore, fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, further increasing potency.[3]
Quantitative Comparison of Bioactivity: Fluorinated vs. Non-Fluorinated Indole Analogs
The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the bioactivity of indole derivatives across different therapeutic areas.
Table 1: Anticancer Activity
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target/Cell Line | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency | Reference |
| Indole-based Tubulin Inhibitor | Indole-acrylamide derivative | Fluorinated indole-acrylamide derivative | U-937 (Leukemia) | >10 | 0.6 | >16.7-fold increase | [5] |
| Spirooxindole | Non-fluorinated spirooxindole | 4'-Fluorinated spirooxindole | MDM2/p53 | 8.5 | 0.29 | ~29-fold increase | [5] |
| Indole-Chalcone | (E)-3-(1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | 141 (4-methyl analog) | 6 | ~23.5-fold increase | [1] |
Table 2: Antiviral Activity (HIV-1)
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target | EC₅₀ (nM) - Non-Fluorinated | EC₅₀ (nM) - Fluorinated | Fold Change in Potency | Reference |
| Indole-based HIV-1 Inhibitor | Non-fluorinated indole | 4-Fluorinated indole | HIV-1 | ~50 | 1 | ~50-fold increase | [6] |
| Indole-7-carboxamide | 7-substituted carboxamide indole | 7-substituted carboxamide-4-fluoroindole | HIV-1 | >1 (for lead compound) | 0.29 - 0.52 | Significant increase | [6] |
Table 3: Serotonin Receptor Binding and Activity
| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (µM) | Rₘₐₓ | Reference |
| Tryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 4800 | 113 | 0.15 | [7] |
| 5-Fluorotryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 800 | 16 | 0.64 | [7][8] |
| 5-Chlorotryptamine | 5-HT₃A | Radioligand Binding / Electrophysiology | 2700 | 8.1 | 0.0037 | [7] |
| 4-Hydroxy-DMT (Psilocin) | 5-HT₂A | Radioligand Binding | 13 | - | - | [9][10] |
| 6-Fluoro-DET | 5-HT₂A | Radioligand Binding | 110 | - | - | [9][10] |
| 4-Fluoro-5-methoxy-DMT | 5-HT₁A | Radioligand Binding | 0.23 | - | - | [9][10] |
Table 4: Metabolic Stability
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | [1] |
Signaling Pathways Modulated by Fluorinated Indoles
Fluorinated indole derivatives have been shown to modulate a variety of signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The introduction of fluorine can enhance the interaction with key proteins in these pathways, leading to improved therapeutic outcomes.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Indole compounds have been shown to inhibit this pathway at various nodes.[13][14] Fluorination can enhance the potency of these inhibitors.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival.[15] Aberrant MAPK signaling is a common feature of many cancers. Indole alkaloids have been shown to inhibit this pathway, and fluorination can potentially enhance their activity.[16][17]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for key assays cited in the evaluation of fluorinated indole derivatives.
Synthesis of 6-Fluoroindole-2-carboxylic Acid
This protocol describes a general method for the synthesis of a key fluorinated indole intermediate.
Procedure:
-
A mixture of ethyl 6-fluoroindole-2-carboxylate (1 equivalent), 4% sodium hydroxide solution (10 volumes), and anhydrous ethanol (10 volumes) is heated to reflux for 3 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured into ice water.
-
The pH of the mixture is adjusted to 5 with glacial acetic acid.
-
The resulting precipitate is collected by filtration to yield 6-fluoroindole-2-carboxylic acid.[18]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound and positive control (e.g., a known rapidly metabolized compound)
-
Ice-cold acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs and dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare the test compound and positive control in the buffer.
-
Incubation: In a 96-well plate, combine the HLM suspension, NADPH regenerating system, and the test compound (final concentration typically 1 µM).
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Competitive Radioligand Binding Assay for Serotonin Receptors
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[19][20]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a serotonin receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor
-
Radiolabeled ligand (e.g., [³H]-serotonin or a specific antagonist)
-
Test compound (unlabeled)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Add scintillation fluid to each well and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. From the resulting competition curve, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a proven and powerful strategy in modern drug discovery. The unique properties of fluorine allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, often leading to significant improvements in bioactivity, metabolic stability, and overall therapeutic potential. This technical guide has provided a comprehensive overview of the key effects of indole fluorination, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can more effectively leverage the "fluorine advantage" in the design and optimization of the next generation of indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
The Strategic Introduction of Fluorine to the Indole Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs with a broad spectrum of biological activities. The strategic incorporation of fluorine into this privileged heterocyclic system has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indole-containing molecules, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive analysis of the electronic effects of fluorine on the indole ring system, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
The Electronic Influence of Fluorine on the Indole Nucleus
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for nuanced yet profound modifications of a parent indole molecule. These modifications can significantly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa), ultimately impacting a drug candidate's efficacy and pharmacokinetic profile.[1]
Inductive and Resonance Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the indole ring, influencing its reactivity and the acidity of the N-H proton. Concurrently, fluorine can exert a weaker, electron-donating resonance effect (+R) by donation of its lone pair electrons to the aromatic system. The interplay of these opposing effects is highly dependent on the position of the fluorine atom on the indole ring.
Impact on Acidity (pKa)
Table 1: Acidity of Indole and 5-Fluoroindole
| Compound | pKa |
| Indole | 16.97 (in DMSO) |
| 5-Fluoroindole | Data not readily available in a comparable format. |
Note: A directly comparable experimental pKa value for 5-fluoroindole in DMSO was not found in the surveyed literature. However, the electron-withdrawing nature of fluorine is expected to lower the pKa relative to indole.
Hammett Parameters
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The Hammett substituent constants, σm and σp, are measures of the electronic effect of a substituent at the meta and para positions of a benzene ring, respectively. While specific Hammett constants for fluorine on the indole ring system are not widely tabulated, the values for fluorobenzene can provide a useful approximation.
Table 2: Hammett Constants for Fluorine
| Substituent | σm | σp |
| -F | 0.34 | 0.06 |
The positive values indicate that fluorine is electron-withdrawing at both positions, with a stronger inductive effect at the meta position and a partially offsetting resonance effect at the para position.
¹⁹F NMR Chemical Shifts
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing fluorinated molecules. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the electronic distribution within the molecule. The chemical shifts for fluoroindoles vary depending on the position of the fluorine atom.
Table 3: ¹⁹F NMR Chemical Shifts of Fluoroindoles
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Solvent |
| 4-Fluoroindole | Not readily available | - |
| 5-Fluoroindole | -124.2 | CDCl₃ |
| 6-Fluoroindole | Not readily available | - |
| 7-Fluoroindole | Not readily available | - |
Note: The ¹⁹F NMR chemical shifts are referenced to CFCl₃. While a comprehensive dataset is not available, the provided value for 5-fluoroindole serves as a reference point.
Modulation of Biological Activity
The electronic modifications induced by fluorine substitution can have a profound impact on the biological activity of indole derivatives.
Inhibition of HIV-1 Reverse Transcriptase
Certain fluorinated indole derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The mechanism of action for some fluorinated nucleoside analogs involves incorporation into the nascent DNA chain, followed by the blockage of primer translocation, effectively terminating DNA synthesis.
Caption: Mechanism of HIV-1 RT inhibition by a fluorinated nucleoside analog.
Quorum Sensing Inhibition
Fluorinated indoles have also been investigated as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The proposed mechanism involves the fluorinated indole interfering with the proper folding of QS regulatory proteins.
Caption: Inhibition of bacterial quorum sensing by fluorinated indoles.
Experimental Protocols
The synthesis of fluorinated indoles can be achieved through various methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most common and versatile approaches.
General Workflow for Leimgruber-Batcho Indole Synthesis
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Detailed Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).
-
Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric when dry; keep the filter cake wet.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 6-fluoroindole.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-fluoroindole.
General Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 6-Fluoroindole via Fischer Indole Synthesis
Step 1: Hydrazone Formation
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.
Step 2: Cyclization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.
-
Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 6-fluoroindole.
Conclusion
The introduction of fluorine into the indole ring system is a powerful and versatile strategy in modern drug discovery. The profound electronic effects of fluorine significantly influence the physicochemical and pharmacokinetic properties of indole derivatives, leading to compounds with enhanced metabolic stability, improved binding affinity, and modulated acidity. A thorough understanding of these electronic effects, coupled with robust synthetic methodologies, is crucial for the rational design of novel fluorinated indole-based therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique properties of fluorine to advance their drug discovery programs.
References
The Ascendant Role of 5-Fluoroindole Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these molecules, leading to a surge in the discovery of potent and selective 5-fluoroindole derivatives. This technical guide provides a comprehensive literature review of the recent advancements in the medicinal chemistry of 5-fluoroindole derivatives, with a focus on their anticancer, antiviral, and α-glucosidase inhibitory activities. This document details quantitative biological data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of 5-Fluoroindole Derivatives
5-Fluoroindole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes and signaling pathways crucial for tumor growth and survival. Notably, these compounds have shown inhibitory activity against key enzymes such as the endoplasmic reticulum kinase (PERK) and apurinic/apyrimidinic endonuclease 1 (APE1).
Targeting the PERK Signaling Pathway
The PERK pathway is a critical component of the unfolded protein response (UPR), which is often hijacked by cancer cells to survive under stressful conditions within the tumor microenvironment. Inhibition of PERK can re-sensitize cancer cells to chemotherapy. A series of 4-fluoroindoline derivatives, structurally related to 5-fluoroindoles, have displayed potent PERK inhibitory activity, with IC50 values in the low nanomolar range. For instance, derivative 24a showed a significant increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the beneficial effect of the fluorine substitution.[1]
Inhibition of APE1
APE1 is a key enzyme in the base excision repair (BER) pathway, and its overexpression in cancer is associated with increased tumor progression and resistance to chemotherapy. 5-Fluoroindole-2-carboxylic acid has been identified as an inhibitor of APE1 with an IC50 of 10 μM.[1][2] By inhibiting APE1, these compounds can sensitize cancer cells to DNA-damaging agents.
Horseradish Peroxidase-Activated Prodrugs
A novel approach in targeted cancer therapy involves the use of 5-fluoroindole-3-acetic acid as a prodrug that can be activated by horseradish peroxidase (HRP).[3] The oxidation of 5-fluoroindole-3-acetic acid by HRP generates cytotoxic products that can effectively kill cancer cells.[3] This strategy offers the potential for tumor-specific drug activation, minimizing off-target toxicity.
| Compound | Target | Cell Line/Enzyme | IC50/Activity | Reference |
| 4-Fluoroindoline derivative 24a | PERK | Enzyme Assay | 0.8 nM | [1] |
| Non-fluorinated analogue of 24a | PERK | Enzyme Assay | 2.5 nM | [1] |
| 5-Fluoroindole-2-carboxylic acid | APE1 | Enzyme Assay | 10 μM | [1][2] |
Signaling Pathways in Anticancer Activity
Caption: PERK signaling pathway and its inhibition by 5-fluoroindole derivatives.
Caption: APE1 signaling in DNA repair and its inhibition by 5-fluoroindole derivatives.
Antiviral Activity of 5-Fluoroindole Derivatives
The 5-fluoroindole scaffold has also proven to be a valuable template for the development of antiviral agents, with activity reported against a range of viruses including Herpes Simplex Virus (HSV-1 and HSV-2) and Coxsackie B4 virus.
Thiosemicarbazone Derivatives
A series of novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and evaluated for their antiviral effects.[4] Several of these derivatives, particularly those with an ethyl substitution at the R2 position, were found to be effective against HSV-1 (KOS), HSV-2 (G), and other viruses.[4] Molecular modeling studies suggest that these compounds may exert their antiviral activity by binding to viral glycoproteins, such as HSV-1 glycoprotein B and D, and HSV-2 glycoprotein B.[4]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 7d (R1=4-CF3, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |
| Compound 7g (R1=4-OCH3, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |
| Compound 7l (R1=3-Cl, R2=ethyl) | HSV-1 (KOS) | HEL | - | [4] |
| Compound 7n (R1=4-Br, R2=ethyl) | Coxsackie B4 | Vero | - | [4] |
Note: Specific EC50 values were not provided in the abstract, but the compounds were reported to be active.
Experimental Workflow for Antiviral Screening
Caption: General experimental workflow for antiviral screening of 5-fluoroindole derivatives.
α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Derivatives
α-Glucosidase inhibitors are an important class of therapeutic agents for the management of type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase.
Several of these compounds exhibited significantly better inhibitory activity than the clinically used drug acarbose. The most potent compounds, 3d , 3f , and 3i , had IC50 values in the micromolar range, representing a 10- to 15-fold increase in activity compared to acarbose.
| Compound | IC50 (µM) | Reference |
| 3d | 49.89 ± 1.16 | |
| 3f | 35.83 ± 0.98 | |
| 3i | 56.87 ± 0.42 | |
| Acarbose (Reference) | 569.43 ± 43.72 |
Experimental Protocols
A general synthetic route to 5-fluoro-2-oxindole derivatives involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.
-
Materials: 5-fluoro-2-oxindole, substituted aromatic aldehydes, potassium hydroxide (KOH), ethanol (EtOH).
-
Procedure:
-
To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the substituted aromatic aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
The inhibitory activity of the synthesized compounds against α-glucosidase is typically evaluated using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Materials: α-Glucosidase from Saccharomyces cerevisiae, pNPG, test compounds, acarbose (positive control), phosphate buffer (pH 6.8), sodium carbonate.
-
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the α-glucosidase enzyme solution to wells containing the test compounds or control.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Conclusion
The 5-fluoroindole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The strategic introduction of a fluorine atom at the 5-position of the indole ring consistently imparts favorable biological properties, leading to the identification of potent anticancer, antiviral, and antidiabetic agents. The derivatives discussed in this guide highlight the versatility of this chemical motif and underscore its potential for the development of novel therapeutics. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will undoubtedly pave the way for the clinical translation of promising 5-fluoroindole-based drug candidates.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing inhibitors of human AP endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Methyl 5-Fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for methyl 5-fluoro-1H-indole-2-carboxylate (CAS RN: 167631-84-7). The strategic incorporation of fluorine into indole derivatives is a key strategy in modern drug discovery, often leading to compounds with enhanced metabolic stability and bioactivity.[1][2][3][4] As the use of such fluorinated intermediates becomes more widespread, a thorough understanding of their safe handling is paramount to protect laboratory personnel and the integrity of research.
This document outlines the known hazards, recommended personal protective equipment (PPE), and standard operating procedures for the handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is an organic compound that should be handled with care in a laboratory or industrial setting.[5] While specific toxicity data for this exact compound is limited, data from structurally similar compounds and general safety data sheets indicate that it may cause irritation to the skin, eyes, and respiratory tract.[5][6][7][8][9]
GHS Hazard Classification (Anticipated)
Based on data for similar fluorinated indole compounds, the following GHS classifications are anticipated.[8][9] Users should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.[5]
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol [8] |
| Appearance | Solid[5] |
| Melting Point | 201 °C[5] |
| Boiling Point (Predicted) | 335.3 ± 22.0 °C[5] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³[5] |
| Flash Point (Predicted) | 156.6 ± 22.3 °C[5] |
| Storage Conditions | 2-8 °C under inert gas (Nitrogen or Argon)[5] |
Personal Protective Equipment (PPE)
The proper selection and use of PPE is a critical line of defense against exposure.[3] The following PPE is recommended when handling this compound, especially when handling the solid powder.[10][11]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133.[6][12] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[13] Gloves should be inspected before use and disposed of properly.[13] | Prevents skin contact and irritation. |
| Body Protection | A laboratory coat, buttoned to full length.[9] For larger quantities or when there is a risk of significant contamination, a chemical-resistant apron or coveralls may be necessary.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator may be required.[3][6] | Prevents inhalation of irritating dust. |
Experimental Protocols and Handling Procedures
Adherence to standardized experimental protocols is essential for minimizing risk.
Weighing and Dispensing of Powdered Compound
Weighing and dispensing are critical steps where the risk of generating airborne dust is highest.[14]
Methodology:
-
Preparation: Ensure the balance is clean and located in an area with minimal air currents, or preferably within a chemical fume hood or powder weighing station.[7] Gather all necessary equipment, including weighing paper or a boat, a clean spatula, and the receiving container.[6]
-
Taring: Place the weighing boat on the balance and tare the weight.[15]
-
Transfer: In a chemical fume hood, carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.[7][15] Avoid creating dust.
-
Weighing: Close the doors of the balance and record the stable weight.[15]
-
Cleanup: After transferring the compound to the receiving vessel, promptly clean the balance and surrounding area. Dispose of the weighing paper in the appropriate solid waste container.[6]
Spill Response
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and further contamination.
Methodology for Solid Spills:
-
Notification: Immediately alert others in the vicinity of the spill.[8]
-
Evacuation (if necessary): For large spills or if dust becomes airborne, evacuate the immediate area.
-
PPE: Don the appropriate personal protective equipment, including gloves, goggles, and respiratory protection if needed.[8]
-
Containment: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite, taking care not to create dust.[13]
-
Collection: Carefully scoop the absorbed material into a sealable container for hazardous waste.[8][12] Do not sweep dry powder.
-
Decontamination: Wipe the spill area with a wet paper towel or spill pad.[12] Place all cleanup materials into the hazardous waste container.
-
Disposal: Seal and label the waste container for proper disposal according to institutional guidelines.[12]
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8 °C.[5]
-
Keep away from strong oxidizing agents and incompatible materials.[6]
-
Containers should be clearly labeled with the chemical name and any associated hazards.[17]
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[12]
-
Do not allow the chemical to enter drains or the environment.[16]
-
Contaminated materials from spill cleanup should be treated as hazardous waste.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[6][12] If skin irritation occurs, get medical advice.[12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][12] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[6][12] |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough review of the supplier-specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. All laboratory personnel must be trained on the specific hazards and handling procedures for the chemicals they work with.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. addgene.org [addgene.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. escopharma.com [escopharma.com]
- 15. youtube.com [youtube.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. lsu.edu [lsu.edu]
The Indole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. This privileged scaffold is a recurring motif in a vast array of natural products, endogenous molecules, and synthetic pharmaceuticals, underpinning the therapeutic efficacy of drugs across a wide spectrum of diseases. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a fertile ground for the discovery and development of novel therapeutic agents. This guide provides a comprehensive technical overview of the indole scaffold's role in drug discovery, detailing its engagement with key biological pathways, presenting quantitative data on prominent indole-containing drugs, and offering detailed experimental protocols for assessing their activity.
The Versatility of the Indole Nucleus
Structurally, indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This arrangement confers a planar geometry and a 10-π electron system that satisfies Hückel's rule for aromaticity. The indole ring can act as a hydrogen bond donor and acceptor, and its hydrophobic surface can engage in van der Waals and π-π stacking interactions. These features, combined with the reactivity of the C2, C3, and N1 positions, provide a rich chemical space for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Therapeutic Applications and Key Biological Targets
Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in treating a multitude of conditions. The structural versatility of the indole scaffold allows for the design of compounds that can target a wide range of biological entities with high specificity and potency.[1][2]
Anticancer Activity
The indole scaffold is a prominent feature in numerous anticancer agents, both natural and synthetic. These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[1][3]
Microtubule Inhibition: Vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][4][5]
Kinase Inhibition: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core (an oxidized indole). It is a prime example of a targeted therapy that inhibits kinases such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[6] The development of novel indole derivatives continues to yield potent kinase inhibitors. For instance, a recently synthesized 2,6-di-substituted indole derivative showed an impressive IC50 value of 0.49 ± 0.30 nM against METTL3, a key enzyme in RNA methylation implicated in cancer.[7]
Anti-inflammatory Effects
Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) built upon an indole-3-acetic acid framework.[6][8][9] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][8][10]
Antimicrobial and Antiviral Properties
The indole nucleus is a key component in the development of agents to combat infectious diseases. Some indole derivatives exhibit potent activity against multidrug-resistant bacteria by disrupting bacterial membranes and inhibiting biofilm formation.[1][2] In the antiviral realm, delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[11]
Neurological and Psychiatric Applications
The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous drugs for neurological and psychiatric disorders. Sumatriptan, a treatment for migraines, is a selective agonist for serotonin 5-HT1B and 5-HT1D receptors.[1][12] Furthermore, the neuroprotective effects of indole derivatives are an active area of research, with studies showing their potential in combating oxidative stress and protein aggregation in neurodegenerative diseases.[13]
Quantitative Bioactivity Data of Indole-Based Drugs
The following tables summarize key quantitative data for a selection of prominent indole-containing drugs, illustrating their potency and selectivity across different therapeutic areas.
Table 1: FDA-Approved Indole-Containing Drugs and their Biological Targets
| Drug Name | Therapeutic Class | Primary Target(s) | Mechanism of Action | Year of FDA Approval (Approx.) |
| Indomethacin | Anti-inflammatory (NSAID) | COX-1, COX-2 | Inhibition of prostaglandin synthesis | 1963 |
| Vincristine | Anticancer | Tubulin | Inhibition of microtubule polymerization | 1963 |
| Pindolol | Antihypertensive | β-adrenergic receptors | Non-selective beta-blocker | 1982 |
| Sumatriptan | Antimigraine | 5-HT1B/1D receptors | Serotonin receptor agonist | 1992 |
| Sunitinib | Anticancer | VEGFR, PDGFR, c-KIT | Tyrosine kinase inhibitor | 2006 |
| Panobinostat | Anticancer | Histone deacetylase (HDAC) | HDAC inhibitor | 2015 |
| Alectinib | Anticancer | ALK, RET | Tyrosine kinase inhibitor | 2015 |
Table 2: In Vitro Potency of Selected Indole Derivatives
| Compound | Target | Assay Type | IC50 / Ki Value | Reference |
| Indomethacin | Ovine COX-1 | Enzyme Inhibition | IC50: 27 nM | [10] |
| Indomethacin | Human COX-2 | Enzyme Inhibition | IC50: 180 nM | [10] |
| Indomethacin | COX-1 | Enzyme Inhibition | IC50: 18 nM | [8][14] |
| Indomethacin | COX-2 | Enzyme Inhibition | IC50: 26 nM | [8][14] |
| Sumatriptan | 5-HT1B Receptor | Radioligand Binding | Ki: 27 nM | [1] |
| Sumatriptan | 5-HT1D Receptor | Radioligand Binding | Ki: 17 nM | [1] |
| Sunitinib | VEGFR-2 | Kinase Inhibition | IC50: 45 nM | |
| Sunitinib | EGFR | Kinase Inhibition | IC50: 18 nM | |
| Vincristine | Tubulin | Polymerization Inhibition | - | - |
| Delavirdine | HIV-1 Reverse Transcriptase | Enzyme Inhibition | IC50: 0.26 µM | [11] |
| Synthetic Indole (16e) | METTL3 | Enzyme Inhibition | IC50: 0.49 nM | [7] |
| Synthetic Indole (4c) | T47D Breast Cancer Cells | Antiproliferative (MTT) | IC50: 1.93 µM | [15] |
| Synthetic Indole (V7) | MGC803 Gastric Cancer Cells | Antiproliferative | IC50: 1.59 µM | [16] |
Table 3: Clinical Efficacy of Indole-Containing Anticancer Drugs
| Drug | Indication | Clinical Trial Phase | Efficacy Endpoint | Result | Reference |
| Sunitinib | Metastatic Renal Cell Carcinoma (mRCC) | Phase III | Median Overall Survival | 26.4 months (vs. 21.8 months for IFN-α) | [17][18] |
| Sunitinib | Metastatic Renal Cell Carcinoma (mRCC) | Phase III | Median Progression-Free Survival | 11 months (vs. 5 months for IFN-α) | [17][18][19] |
| Sunitinib (adjuvant) | High-risk Renal Cell Carcinoma | S-TRAC (Phase III) | Median Disease-Free Survival | 6.8 years (vs. 5.6 years for placebo) | [20] |
| Vincristine (liposomal) | Relapsed/Refractory Ph- ALL (adults) | RALLY (Phase II) | Complete Remission (CR + CRi) | 15.4% | [2] |
| Vincristine | Standard-Risk B-ALL (pediatric) | AALL0932 | 5-year Overall Survival | 96.8% | [21] |
Key Signaling Pathways Modulated by Indole Derivatives
Indole compounds exert their pleiotropic effects by modulating complex intracellular signaling networks that are often dysregulated in disease. Understanding these interactions is crucial for rational drug design and for elucidating mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of NF-κB is a hallmark of many cancers. Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to suppress NF-κB activation.[2][22] They achieve this by inhibiting IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, XIAP) and metastatic proteins (e.g., MMP-9).[22]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in cancer, promoting tumorigenesis and resistance to therapy. Natural indole compounds like I3C and DIM are effective modulators of this pathway.[2][11] They can inhibit the activity of key components like Akt and mTOR, leading to decreased cell proliferation and induction of apoptosis.[11] This pathway also cross-talks with the NF-κB pathway, and its inhibition by indoles can further suppress NF-κB activity.[2]
References
- 1. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Vincristine Sulfate Liposome Injection With Combination Chemotherapy for Children, Adolescents, and Young Adults With Relapsed Acute Lymphoblastic Leukemia: A Therapeutic Advances in Childhood Leukemia and Lymphoma Consortium Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 12. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sunitinib - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Excellent Outcomes With Reduced Frequency of Vincristine and Dexamethasone Pulses in Standard-Risk B-Lymphoblastic Leukemia: Results From Children's Oncology Group AALL0932 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytokine Elisa [bdbiosciences.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-1H-indole-2-carboxylate is a key intermediate in organic synthesis, particularly for the development of fluorinated indole derivatives which have significant applications in the pharmaceutical and pesticide industries.[1] The presence of the fluorine atom can significantly modulate the biological activity of the parent indole molecule. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method.[2][3] An alternative approach via the Fischer indole synthesis is also discussed.
Physicochemical Data
| Property | Value |
| CAS Number | 167631-84-7[1] |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.18 g/mol |
| Appearance | Solid[1] |
| Melting Point | 201 °C (Solvent: ethyl acetate)[1] |
| Boiling Point | 335.3±22.0 °C (Predicted)[1] |
| Density | 1.341±0.06 g/cm³ (Predicted)[1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8 °C[1] |
Synthesis Pathway: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a popular and efficient method for the preparation of indoles from o-nitrotoluenes.[2] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[2] This method is often preferred over the Fischer indole synthesis due to its milder conditions and often higher yields.[2]
Caption: Leimgruber-Batcho Synthesis Pathway for this compound.
Experimental Protocols
The following protocols are representative methods based on the principles of the Leimgruber-Batcho and Fischer indole syntheses.
Protocol 1: Leimgruber-Batcho Synthesis
This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis.[2][4][5]
Step 1: Enamine Formation
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to approximately 100-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The resulting enamine intermediate is often a deeply colored compound and may be used in the next step without further purification.
Step 2: Reductive Cyclization to form 5-Fluoro-1H-indole
-
Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of toluene and acetic acid.
-
Add a reducing agent. Common reagents for this step include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[2][3][5]
-
If using iron powder, heat the mixture to around 60-80 °C and add the enamine solution dropwise.
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the solid catalyst or unreacted iron.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude 5-fluoro-1H-indole by column chromatography on silica gel.
Step 3: C2-Carboxylation and Esterification
A common method to introduce the carboxylate at the C2 position of an indole is through reaction with an appropriate electrophile, followed by esterification. A more direct approach from the indole is not straightforward. Therefore, a modification of the Fischer Indole synthesis starting from 4-fluorophenylhydrazine and methyl pyruvate is often more practical for this target.
Protocol 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.[6][7]
Caption: Fischer Indole Synthesis Pathway for this compound.
Step 1: Hydrazone Formation
-
Dissolve (4-fluorophenyl)hydrazine (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.[8]
-
The formation of the hydrazone can be monitored by TLC. In many cases, the crude hydrazone is used directly in the next step without isolation.
Step 2: Indolization
-
To the reaction mixture containing the hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.[6][8]
-
Heat the reaction mixture to an elevated temperature (typically 80-100 °C) and stir for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis.
Safety Information
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Conduct all reactions in a well-ventilated fume hood.[1]
-
This compound may cause skin, eye, and respiratory tract irritation.[1]
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound can be effectively achieved through established methods such as the Leimgruber-Batcho and Fischer indole syntheses. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein offer a comprehensive guide for the successful synthesis and purification of this valuable intermediate for applications in drug discovery and development.
References
- 1. biosynce.com [biosynce.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1] Its application in the synthesis of fluorinated indole derivatives is of particular significance to the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence the physicochemical and pharmacokinetic properties of the resulting molecules. Fluorination can enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity and pKa, thereby offering a valuable tool for optimizing drug candidates.[2][3]
These application notes provide detailed protocols for the synthesis of various fluorinated indole derivatives using the Fischer indole synthesis. The accompanying data, presented in structured tables, will facilitate comparison and aid in the selection of appropriate reaction conditions. Furthermore, diagrams generated using the DOT language are provided to illustrate the reaction mechanism and experimental workflows.
Reaction Mechanism and Considerations
The Fischer indole synthesis proceeds through the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1][4] The generally accepted mechanism involves the following key steps:
-
Phenylhydrazone Formation: Condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: Isomerization of the phenylhydrazone to its enamine tautomer.
-
[5][5]-Sigmatropic Rearrangement: A concerted rearrangement of the protonated enamine, leading to the formation of a C-C bond and cleavage of the N-N bond. This is often the rate-determining step.
-
Aromatization: Re-aromatization of the benzene ring.
-
Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia to yield the aromatic indole ring.[1][4]
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][4] The reaction is typically carried out at elevated temperatures.[5]
Diagram of the Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific fluorinated indole derivatives.
Protocol 1: Synthesis of 5-Fluoro-2-methylindole
This protocol describes the synthesis of 5-Fluoro-2-methylindole from 4-fluorophenylhydrazine and acetone.
Experimental Workflow:
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole core, offering high efficiency and broad functional group tolerance. This document provides detailed application notes and protocols for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, a key intermediate in medicinal chemistry, via a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines.
Two primary protocols are presented herein. The first is a modern approach utilizing microwave irradiation to accelerate the reaction, leading to excellent yields in significantly reduced reaction times.[1][2][3] The second is a foundational method employing conventional heating, which also provides good to excellent yields and demonstrates a broad substrate scope.[4][5]
General Reaction Scheme
The overall transformation involves a two-step process: the formation of an N-aryl enamine carboxylate intermediate followed by a palladium-catalyzed intramolecular oxidative C-H amination to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.
References
- 1. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 3. Palladium-catalyzed oxidative cyclization of N-aryl enamines: from anilines to indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the oxidative cyclization of substituted N-aryl enamines: Pd-catalyzed formation of indoles from anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Methyl 4-Fluoro-1H-indole-2-carboxylate via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 4-fluorophenylhydrazine and methyl pyruvate represents a classic example of the Fischer indole synthesis, a cornerstone reaction in heterocyclic chemistry. This process yields methyl 4-fluoro-1H-indole-2-carboxylate, a valuable scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can significantly enhance the pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, 4-fluoroindole derivatives are integral to the development of novel therapeutics, with applications in oncology, inflammation, and infectious diseases.[3]
Reaction Overview
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of an arylhydrazine (4-fluorophenylhydrazine) and a carbonyl compound (methyl pyruvate). The reaction proceeds through a[4][4]-sigmatropic rearrangement to form an imine, which then undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[5][6]
Applications in Drug Development
The methyl 4-fluoro-1H-indole-2-carboxylate core is a privileged scaffold found in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications:
-
Anti-cancer Agents: The indole-2-carboxamide backbone is a key feature in compounds designed to target various cancer-related pathways.[3]
-
Anti-inflammatory Drugs: The structural motif is present in molecules with potent anti-inflammatory properties.[3]
-
Antiviral Compounds: Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of viral enzymes, such as HIV-1 integrase.
Data Presentation: Representative Reaction Parameters
While specific yields can vary based on the scale and precise conditions, the following table summarizes typical parameters for the Fischer indole synthesis of substituted indoles.
| Parameter | Value/Condition | Notes |
| Reactants | 4-Fluorophenylhydrazine hydrochloride, Methyl pyruvate | Typically used in near-equimolar amounts. |
| Catalyst | Brønsted or Lewis acids (e.g., H₂SO₄, HCl, ZnCl₂, PPA) | The choice of acid can influence reaction rate and yield.[5][6] |
| Solvent | Ethanol, Acetic Acid, or higher boiling point solvents | The solvent should be compatible with the acidic conditions and reaction temperature. |
| Temperature | Reflux | Elevated temperatures are generally required to drive the cyclization.[7] |
| Reaction Time | 1 - 4 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Yield | 60-80% (representative) | Yields are highly dependent on the specific substrate and reaction conditions. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of methyl 4-fluoro-1H-indole-2-carboxylate.
Protocol 1: One-Pot Synthesis of Methyl 4-Fluoro-1H-indole-2-carboxylate
This protocol outlines a one-pot procedure where the intermediate hydrazone is not isolated.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
-
Addition of Methyl Pyruvate: To the stirred suspension, add methyl pyruvate (1.0 - 1.1 eq) at room temperature.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 4-fluoro-1H-indole-2-carboxylate.
-
Visualizations
Reaction Workflow
Caption: Synthesis workflow for methyl 4-fluoro-1H-indole-2-carboxylate.
Fischer Indole Synthesis Signaling Pathway
Caption: Key steps in the Fischer indole synthesis mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols: Methyl 5-fluoro-1H-indole-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-1H-indole-2-carboxylate is a valuable fluorinated indole derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom at the 5-position of the indole ring can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in medicinal chemistry and drug discovery.
Physicochemical and Safety Information
| Property | Value | Reference |
| CAS Number | 167631-84-7 | [2] |
| Molecular Formula | C₁₀H₈FNO₂ | [3] |
| Molecular Weight | 193.17 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 201 °C | [2] |
| Purity | >97% (commercially available) | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8 °C | [2] |
Safety Precautions: this compound may cause irritation to the skin, eyes, and respiratory tract. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of the indole core of this intermediate is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a carbonyl compound.
Protocol 1: Fischer Indole Synthesis
This protocol outlines the synthesis of this compound from 4-fluorophenylhydrazine and methyl pyruvate.
Reaction Scheme:
Caption: Fischer Indole Synthesis of the target compound.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) to the solution. Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.[6]
-
Indolization: Cool the reaction mixture to room temperature. Slowly and carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (after purification) | >98% |
Applications in Organic Synthesis
This compound is a versatile intermediate that can undergo various chemical transformations to yield a diverse range of functionalized indole derivatives.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents, which is a common strategy in drug design to modulate pharmacological activity.[7]
Caption: General workflow for N-alkylation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[7]
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[7]
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[7] Dilute with water and extract with ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-alkylated product.
Quantitative Data for N-Alkylation:
| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| Methyl Iodide | NaH | DMF | 4 | 85-95 |
| Benzyl Bromide | NaH | THF | 6 | 80-90 |
Reduction of the Ester Group
The methyl ester functionality can be reduced to a primary alcohol, providing a handle for further synthetic modifications. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[8]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Slowly and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams used.[9]
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (after purification) | >98% |
Hydrolysis of the Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a common precursor for amide bond formation and other transformations.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of NaOH or LiOH (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify with 1 M HCl until a precipitate is formed (typically pH 2-3).
-
Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Typical Yield | >90% |
| Purity | High |
Application as an Intermediate in Drug Synthesis
This compound and its derivatives are important building blocks in the synthesis of various pharmaceutical agents. For instance, the corresponding 5-cyanoindole derivatives are key intermediates in the synthesis of the antidepressant drug vilazodone. While a direct conversion from the 5-fluoro derivative is not the primary route, the synthetic strategies employed for related indoles are highly relevant.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, particularly for the preparation of fluorinated indole derivatives with potential applications in drug discovery. The protocols provided herein for its synthesis and key transformations offer a foundation for researchers to explore the synthesis of novel and complex molecules. The strategic incorporation of the 5-fluoroindole scaffold can lead to the development of new therapeutic agents with improved pharmacological profiles.
References
- 1. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. biosynce.com [biosynce.com]
- 3. This compound - CAS:167631-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Workup [chem.rochester.edu]
Application Notes and Protocols: Methyl 5-fluoro-1H-indole-2-carboxylate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-1H-indole-2-carboxylate is a crucial heterocyclic building block in the pharmaceutical industry. Its fluorinated indole scaffold is a key component in the synthesis of a variety of bioactive molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is primarily used as an intermediate in organic synthesis for the creation of more complex fluorinated indole derivatives for pharmaceuticals and pesticides.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 167631-84-7 | [3] |
| Molecular Formula | C₁₀H₈FNO₂ | [4] |
| Molecular Weight | 193.17 g/mol | [5] |
| Melting Point | 201 °C | [3] |
| Appearance | Solid | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8 °C | [3] |
Synthesis of this compound
While a specific, robust, and scalable synthesis for this compound is not extensively detailed in publicly available literature, a general and effective method is the Fischer indole synthesis. An alternative robust synthesis for a similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been described and can be adapted. This five-step synthesis avoids hazardous reagents and chromatographic purification, making it suitable for large-scale production.[6]
A general synthetic approach involves the cyclization of a substituted phenylhydrazine with a pyruvate derivative, followed by esterification.
Experimental Protocol: A Generalized Fischer Indole Synthesis Approach
Step 1: Formation of 4-Fluorophenylhydrazine
-
To a solution of 4-fluoroaniline in a suitable solvent (e.g., hydrochloric acid), add a solution of sodium nitrite at 0-5°C.
-
Stir the mixture for a specified time to form the diazonium salt.
-
Reduce the diazonium salt in situ using a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) to yield 4-fluorophenylhydrazine.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude hydrazine.
Step 2: Condensation with Methyl Pyruvate
-
React the 4-fluorophenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol or acetic acid).
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 3: Cyclization and Esterification
-
The resulting hydrazone can be cyclized using a Lewis acid catalyst (e.g., zinc chloride or polyphosphoric acid) at elevated temperatures.
-
If the carboxylic acid is formed, subsequent esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the final product, this compound.
-
Purify the crude product by recrystallization or column chromatography.
Application in the Synthesis of HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound serves as a key intermediate in the synthesis of potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, an essential enzyme for viral replication. This binding allosterically inhibits the enzyme's function, preventing the conversion of viral RNA to DNA.[7][8]
Experimental Workflow: Synthesis of an NNRTI Precursor
Caption: General workflow for the synthesis of an NNRTI precursor.
Mechanism of Action: HIV-1 NNRTI
NNRTIs function by binding to the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT), which is located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains and alters the geometry of the catalytic site. This ultimately blocks the process of reverse transcription.
Caption: HIV-1 replication cycle and the inhibitory action of NNRTIs.
Application in the Synthesis of Anti-Trypanosoma cruzi Agents
This compound is a valuable starting material for the synthesis of 1H-indole-2-carboxamides with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[3] The optimization of these compounds has been a focus of medicinal chemistry efforts to develop new treatments for this neglected tropical disease.
Experimental Protocol: Synthesis of an Anti-Trypanosoma cruzi Compound
The following protocol is adapted from the synthesis of related indole-2-carboxamides.[3]
Step 1: Hydrolysis of the Ester
-
To a solution of this compound in a mixture of methanol and water, add an excess of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-fluoro-1H-indole-2-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
Step 2: Amide Coupling
-
To a solution of 5-fluoro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., dimethylformamide), add a coupling agent (e.g., HATU) and a base (e.g., triethylamine).
-
Add the desired amine coupling partner (e.g., a substituted aminomethylphenyl derivative).
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
Quantitative Data from a Representative Synthesis
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| 5-fluoro-1H-indole-2-carboxylic acid | N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride | N-(4-(methylsulfonamidomethyl)benzyl)-5-fluoro-1H-indole-2-carboxamide | 50 | [3] |
Mechanism of Action: Potential Target in Trypanosoma cruzi
While the precise mechanism for all indole-based anti-trypanosomal compounds is not fully elucidated, a potential target is sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of sterols required for the parasite's cell membrane integrity. Inhibition of CYP51 disrupts the parasite's membrane, leading to cell death.
Caption: Inhibition of Trypanosoma cruzi sterol biosynthesis by CYP51 inhibitors.
Safety Information
This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory or industrial setting. It may cause irritation to the skin, eyes, and respiratory tract. Therefore, personal protective equipment, including gloves, goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.[3] For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a versatile and valuable building block in pharmaceutical manufacturing. Its application in the synthesis of novel therapeutics for diseases such as HIV and Chagas disease highlights its importance in drug discovery and development. The protocols and information provided herein offer a foundation for researchers and scientists to utilize this compound in their synthetic endeavors.
References
- 1. Signaling pathways that regulate Trypanosoma cruzi infection and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iapac.org [iapac.org]
- 8. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-fluoro-1H-indole-2-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of methyl 5-fluoro-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. The following sections outline strategies for diversification of this core structure to facilitate Structure-Activity Relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules. The indole nucleus is a privileged scaffold found in numerous pharmaceuticals, and the presence of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity. Derivatization of this scaffold at the N-1 position of the indole ring and modification of the C-2 ester functionality are common strategies to explore the chemical space around this core and to develop a comprehensive SAR.
Derivatization Strategies
Two primary strategies for the derivatization of this compound are detailed below:
-
N-Alkylation of the Indole Ring: Introduction of various alkyl and arylalkyl substituents on the indole nitrogen can probe the steric and electronic requirements for biological activity in the N-1 region of the molecule.
-
Amide Coupling at the C-2 Position: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse library of amines, allows for extensive exploration of the SAR at the C-2 position.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the N-alkylation of the indole scaffold.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-fluoro-1H-indole-2-carboxamides
This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.
Step 2a: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF (or MeOH) and water.
-
Add LiOH (2.0-3.0 equivalents) or NaOH (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indole-2-carboxylic acid.
-
If a precipitate does not form, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid.
-
The crude carboxylic acid can often be used in the next step without further purification.
Step 2b: Amide Coupling
Materials:
-
5-fluoro-1H-indole-2-carboxylic acid (from Step 2a)
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 equivalents) followed by DIPEA or TEA (2.0-3.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final 5-fluoro-1H-indole-2-carboxamide derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation for SAR Studies
The biological activity of the synthesized derivatives should be evaluated in a relevant assay. The quantitative data, such as IC₅₀ or MIC values, should be summarized in a structured table to facilitate the analysis of the Structure-Activity Relationships.
Table 1: SAR Data for 5-fluoro-2-oxindole Derivatives as α-Glucosidase Inhibitors. [1]
| Compound | R | IC₅₀ (µM) ± SD |
| 1 | H | > 1000 |
| 2a | 2-F-Ph | 85.3 ± 2.1 |
| 2b | 3-F-Ph | 72.5 ± 1.5 |
| 2c | 4-F-Ph | 60.1 ± 1.2 |
| 2d | 2-Cl-Ph | 56.9 ± 0.4 |
| 2e | 3-Cl-Ph | 45.8 ± 0.9 |
| 2f | 4-Cl-Ph | 35.8 ± 1.0 |
| 2g | 2-Br-Ph | 49.9 ± 1.2 |
| 2h | 3-Br-Ph | 38.7 ± 0.8 |
| 2i | 4-Br-Ph | 30.2 ± 0.6 |
| Acarbose | - | 569.4 ± 43.7 |
Data presented is for 5-fluoro-2-oxindole derivatives, which are structurally related to the target scaffold and provide valuable insights into the potential SAR.
Table 2: SAR Data for Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. [2]
| Compound | R¹ | R² | IC₅₀ (nM) |
| 3a | H | H | 810 |
| 3b | H | Cl | 200 |
| 3c | Me | H | 480 |
| 3d | Me | Cl | 79 |
| 3e | Et | H | >10000 |
| 3f | Et | Cl | 2100 |
| 3g | H | F | 420 |
| 3h | Me | F | 120 |
Data presented is for substituted indole-2-carboxamides, highlighting the impact of substituents at the N-1 and C-5 positions on biological activity.
Visualization of Experimental Workflows and Relationships
References
Applications of Fluorinated Indoles in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide range of biological activities. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in the design of novel anticancer agents. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of indole-based compounds. These enhancements include increased metabolic stability, improved binding affinity to target proteins, and altered physicochemical properties that can lead to better oral bioavailability and efficacy.[1]
This document provides a detailed overview of the applications of fluorinated indoles in oncology, focusing on their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Mechanisms of Anticancer Activity
Fluorinated indoles exert their anticancer effects through a variety of mechanisms, primarily by targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. The main mechanisms include:
-
Tubulin Polymerization Inhibition: A significant class of fluorinated indoles, particularly fluoroindole-chalcone analogs, function as potent inhibitors of tubulin polymerization.[2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][4] This disruption leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis.[5][6]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[7][8] Fluorination can enhance the potency and selectivity of these inhibitors. Several fluorinated indole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as:
-
Induction of Endoplasmic Reticulum (ER) Stress and Oxidative Stress: Some fluorinated indole compounds have been shown to induce apoptosis by triggering ER stress.[2][3] This leads to an accumulation of unfolded proteins and the generation of reactive oxygen species (ROS), which in turn causes mitochondrial damage and activates the apoptotic cascade.[2][3]
-
Modulation of Other Cancer-Related Pathways: Fluorinated indoles have also been reported to interfere with other signaling pathways crucial for cancer cell survival, including the NF-κB/PI3K/Akt/mTOR pathway.[14]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro and in vivo activities of representative fluorinated indole anticancer agents.
Table 1: In Vitro Cytotoxicity of Fluorinated Indole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| FC116 | HCT116 (Colorectal) | Cytotoxicity | 4.52 nM | [2][3] |
| CT26 (Colorectal) | Cytotoxicity | 18.69 nM | [2][3] | |
| Organoid Models | Cytotoxicity | 1.8-2.5 nM | [2][3] | |
| Polyfluorinated 2-arylindoles (I9, I11, I13) | Human Cancer Cell Lines | Growth Inhibition | 1-10 µM | [15] |
| 2-phenylindole (Compound 33) | NCI/ADR-RES (Multi-drug resistant) | Growth Inhibition | Potent | [5] |
| 2-phenylindole (Compound 44) | Messa/Dx5 (Multi-drug resistant) | Growth Inhibition | Potent | [5] |
| Sunitinib (SU11248) | Multiple | Kinase Inhibition | Varies by kinase | [10][13] |
Table 2: In Vivo Efficacy of Fluorinated Indole Derivatives
| Compound | Animal Model | Dose | Tumor Growth Inhibition | Reference |
| FC116 | HCT116 Xenograft Mice | 3 mg/kg | 65.96% | [2][3] |
| FC116 | APCmin/+ Mice | 3 mg/kg | 76.25% (adenoma number inhibition) | [2][3] |
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the anticancer properties of fluorinated indoles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of fluorinated indole compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Fluorinated indole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorinated indole compound
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare solutions of the test compound and controls in polymerization buffer.
-
Reaction Mixture: In a cuvette or 96-well plate, mix tubulin (final concentration ~1-2 mg/mL) and GTP (final concentration 1 mM) in polymerization buffer.
-
Compound Addition: Add the fluorinated indole compound or control to the reaction mixture.
-
Initiation of Polymerization: Initiate tubulin polymerization by placing the reaction mixture in the pre-warmed spectrophotometer.
-
Measurement: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the initial slope of the curve. Calculate the percentage of inhibition of tubulin polymerization relative to the negative control.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the antitumor efficacy of a fluorinated indole compound in a mouse xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Fluorinated indole compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a specific dose and schedule. The control group receives the vehicle.[11]
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers regularly (e.g., every 2-3 days). The tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[11]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage compared to the control group. The experiment is typically terminated when tumors in the control group reach a predetermined size.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of fluorinated indole-based anticancer agents.
Caption: Signaling pathways targeted by fluorinated indoles.
Caption: Drug discovery workflow for fluorinated indoles.
Conclusion
Fluorinated indoles represent a highly promising class of compounds for the development of novel anticancer agents. Their ability to target multiple, clinically validated pathways in oncology, combined with the beneficial effects of fluorination on their pharmacokinetic and pharmacodynamic properties, makes them attractive candidates for further research and development. The protocols and data presented here provide a framework for the continued exploration of this important chemical space in the pursuit of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methyl 5-fluoro-1H-indole-2-carboxylate: A Versatile Scaffold for Potent Enzyme Inhibitors
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. The incorporation of a fluorine atom at the 5-position of the indole ring can significantly enhance the pharmacological properties of the resulting molecules. Fluorine's high electronegativity and small size can modulate key parameters such as metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of enzyme inhibitors.
I. Application in the Development of Kinase Inhibitors
The indole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound can be elaborated into potent inhibitors of various kinases by targeting the ATP-binding site.
A. Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1) Inhibitors
ROCK1 is a serine/threonine kinase that plays a crucial role in cellular processes such as cytoskeletal regulation, cell motility, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, cardiovascular disorders, and glaucoma.[1]
Signaling Pathway:
References
Application Notes and Protocols for N-Methylation of Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-methylation of indole-2-carboxylates, a crucial transformation in the synthesis of many biologically active compounds and pharmaceutical intermediates. The following sections detail established methods, present quantitative data for comparison, and provide step-by-step experimental procedures.
Introduction
N-methylation of the indole scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This modification can influence potency, selectivity, metabolic stability, and pharmacokinetic profiles. For indole-2-carboxylates, selective N-methylation is essential to avoid competing reactions at other nucleophilic sites. This document outlines two primary, reliable methods for this transformation: one employing the environmentally benign reagent dimethyl carbonate (DMC), and a second, milder approach using phenyl trimethylammonium iodide (PhMe₃NI).
Method 1: N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is a green and relatively non-toxic methylating agent.[1] This method is particularly suitable for large-scale synthesis.[1] The reaction typically proceeds at elevated temperatures in the presence of a base.
Quantitative Data Summary
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole-3-carboxylic acid methyl ester | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | 96.3 | [2] |
| 6-Nitroindole | Dimethyl Carbonate | Zeolite (13X or NaY) | DMF | Reflux | 2-3 | 93-95 | [1] |
| Indole-3-carboxaldehyde | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | 85 | [1][2] |
| Indole-3-carbonitrile | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | 97.4 | [2][3] |
| 5-Bromoindole | Dimethyl Carbonate | K₂CO₃ | DMF | Reflux | - | 94.8 | [2][3] |
| 6-Chloroindole | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 3.5 | - | [2][3] |
| 5-Methoxyindole | Dimethyl Carbonate | K₂CO₃ | DMF | ~130 | 5 | 97.4 | [2] |
Experimental Protocol: N-Methylation of Methyl Indole-3-carboxylate with DMC
This protocol is adapted from the procedure for a similar substrate, indole-3-carboxylic acid methyl ester.[2][3]
Materials:
-
Methyl indole-2-carboxylate
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
tert-Butyl methyl ether (TBME)
-
Water, deionized
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-2-carboxylate (1 equivalent), potassium carbonate (0.5 equivalents), and anhydrous N,N-dimethylformamide (DMF, approx. 7 mL per gram of indole).
-
Add dimethyl carbonate (DMC, 3 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 130°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to approximately 3°C in an ice bath.
-
Slowly add ice-cold water (approximately 20 mL per gram of indole) to precipitate the product.
-
If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried under vacuum.[2]
-
If an oily suspension forms, extract the product with tert-butyl methyl ether (TBME).[2][3]
-
Wash the organic phase with water multiple times, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated product.
Workflow Diagram: N-Methylation with DMC
Caption: Workflow for N-methylation using Dimethyl Carbonate.
Method 2: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This method offers a milder and highly selective alternative for N-methylation, particularly for substrates with multiple reactive sites.[4][5][6] The use of cesium carbonate as a base is crucial for the high monoselectivity observed.[4] This protocol is advantageous for late-stage functionalization of complex molecules.[4][6]
Quantitative Data Summary
| Substrate Type | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Indoles | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11-23 | up to 99 | [4][6] |
| Melatonin | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | - | 88 | [4][5] |
| Indoles with EWG* | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | - | High | [4] |
| Indoles with EDG** | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | - | High | [4] |
*EWG: Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) **EDG: Electron-donating groups (e.g., -OCH₃)
Experimental Protocol: N-Methylation with PhMe₃NI
This general procedure is adapted from the N-methylation of various amides and indoles.[6]
Materials:
-
Methyl indole-2-carboxylate
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup (e.g., ethyl acetate, brine, sodium sulfate)
Procedure:
-
In an 8 mL glass vial equipped with a magnetic stirring bar, place the methyl indole-2-carboxylate (1 equivalent), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (2 equivalents).[6]
-
Seal the vial with a septum screw cap.
-
Evacuate the vial and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M.
-
Repeat the evacuation and backfilling cycles while vigorously stirring.
-
Replace the septum cap with a closed screw cap.
-
Heat the reaction mixture to 120°C in a heating block for 11-23 hours.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, add 2 N HCl until gas evolution ceases (approximately 2 mL).[6]
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated indole-2-carboxylate.
Logical Relationship Diagram: PhMe₃NI N-Methylation
Caption: Key stages of the PhMe₃NI N-methylation protocol.
Concluding Remarks
The choice between these two protocols depends on the specific requirements of the synthesis. The dimethyl carbonate method is robust and economical for larger-scale reactions, while the phenyl trimethylammonium iodide method provides excellent selectivity under milder conditions, making it ideal for complex substrates and late-stage functionalization in drug discovery pipelines. Researchers should select the most appropriate method based on substrate compatibility, scale, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoroindole Derivatives
Welcome to the technical support center for the synthesis of 5-fluoroindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important class of compounds. 5-Fluoroindoles are crucial building blocks in medicinal chemistry, and their synthesis can present unique challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-fluoroindole derivatives?
A1: Several classical and modern synthetic methods are employed for the synthesis of 5-fluoroindoles. The most established routes include the Fischer indole synthesis, Leimgruber-Batcho synthesis, Bischler indole synthesis, and Sugasawa indole synthesis.[3][4] More recent approaches, such as Vicarious Nucleophilic Substitution (VNS), also offer viable alternatives.[3]
Q2: Why am I experiencing low yields in the Fischer indole synthesis of 5-fluoroindoles?
A2: Low yields in the Fischer indole synthesis of fluorinated compounds can be attributed to several factors. The strongly electron-withdrawing nature of the fluorine atom can significantly impact the key[4][4]-sigmatropic rearrangement step in the mechanism.[5] Depending on its position, fluorine can destabilize the transition state, leading to lower yields or favoring side reactions.[5] Harsh acidic conditions and high temperatures can also lead to degradation and the formation of tar-like byproducts.[6][7]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: Side reactions are a common challenge. In the Fischer indole synthesis, regioselectivity issues can arise with unsymmetrical ketones, leading to isomeric products.[6] In direct C3-alkylation of 5-fluoroindole, N-alkylation can be a significant side product.[6] Under strongly acidic conditions, dimerization or polymerization of the indole product can occur, often leading to colored impurities.[7][8]
Q4: How does the fluorine substituent affect the reactivity of the indole ring?
A4: The fluorine atom at the 5-position is electron-withdrawing, which has two main effects. It decreases the electron density of the indole ring system, which can reduce its susceptibility to some electrophilic substitution reactions compared to unsubstituted indole.[8] It also increases the acidity of the N-H proton, making deprotonation under basic conditions more favorable.[8]
Q5: What are the best practices for purifying 5-fluoroindole derivatives?
A5: Purification can be challenging due to the potential for degradation and the presence of colored impurities.[9] Column chromatography on silica gel is a common method, and finding an optimal eluent system through TLC analysis is crucial.[9] Recrystallization is also effective for obtaining highly pure material.[10] To decolorize the product, treatment with activated charcoal can be employed before the final purification step.[9] Due to their propensity to sublime, care should be taken during concentration under reduced pressure.[3]
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient acid catalysis or temperature. | Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) and optimize their concentration.[7] Carefully increase the reaction temperature, monitoring for degradation.[7] |
| Formation of tar-like material | Harsh reaction conditions (strong acid, high temperature). | Use a milder acid catalyst or lower the reaction temperature.[7] Consider the Leimgruber-Batcho synthesis as a milder alternative.[4] |
| Complex mixture of products | Side reactions due to the electronic effect of fluorine. | Optimize reaction conditions to favor the[4][4]-sigmatropic rearrangement. This may involve screening solvents and acids.[5] |
Side Product Formation in C3-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Presence of N-alkylated product | Use of a strong base that deprotonates the indole nitrogen. | Use a milder base or protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before alkylation. |
| Low yield of C3-alkylated product | Steric hindrance or electronic deactivation by the fluorine atom. | Use a more reactive alkylating agent. Consider alternative methods for C3-functionalization, such as Friedel-Crafts acylation followed by reduction.[6] |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Product is colored (pink, brown) | Oxidation or acid-catalyzed degradation/polymerization.[9] | Treat a solution of the crude product with activated charcoal.[9] Store the purified compound under an inert atmosphere and protected from light.[9] |
| Poor separation on silica gel column | Suboptimal eluent system or strong interaction with silica.[9] | Perform thorough TLC analysis to find an optimal solvent system (a common starting point is a hexane/ethyl acetate mixture).[9] If streaking occurs, consider adding a small amount of a basic modifier like triethylamine to the eluent. |
| Product loss during workup | Sublimation of the 5-fluoroindole derivative.[3] | Avoid prolonged exposure to high vacuum and elevated temperatures during solvent removal. |
Experimental Protocols
Fischer Indole Synthesis of Ethyl 5-fluoroindole-2-carboxylate
This protocol is adapted from a reported synthesis.[3]
-
Hydrazone Formation and Cyclization: In a round-bottom flask, dissolve 4-fluorophenylhydrazine and ethyl pyruvate in a suitable solvent such as ethanol.
-
Add an acid catalyst, for example, methanesulfonic acid.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The best reported attempts in ethanol with methanesulfonic acid yielded 54% of the product without isolating the intermediate hydrazone.[3]
-
Work-up: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reductive Cyclization to 5-Fluoroindole
This protocol describes the conversion of 2-(5-fluoro-2-nitrophenyl)-acetonitrile to 5-fluoroindole.[4][11]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 10% Palladium on carbon (Pd/C) in anhydrous ethanol.
-
Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile in anhydrous ethanol.
-
Hydrogenation: Degas the mixture and backfill with hydrogen gas (this process should be repeated three times). Stir the reaction mixture under a hydrogen atmosphere overnight.
-
Monitoring and Completion: Monitor the reaction by ¹⁹F NMR. If the reaction is incomplete, a second portion of Pd/C may be added, and the mixture re-exposed to hydrogen.[4][11]
-
Work-up: Once complete, replace the hydrogen atmosphere with nitrogen. The unreacted Pd/C can be quenched by the addition of chloroform.[11] Filter the catalyst and concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford 5-fluoroindole.[11]
Data Presentation
Comparison of Synthetic Routes to 5-Fluoro-3-propyl-1H-indole
| Synthetic Route | Key Reagents | Yield | Advantages | Disadvantages |
| Fischer Indole Synthesis | 4-fluorophenylhydrazine hydrochloride, 2-hexanone, glacial acetic acid | Moderate to High | Direct, one-pot synthesis; well-established.[6] | Can have regioselectivity issues; harsh acidic conditions; use of hazardous reagents.[6] |
| Friedel-Crafts Acylation / Reduction | 5-fluoroindole, propanoyl chloride, AlCl₃, then a reducing agent | Good | Avoids potential rearrangement issues of Fischer synthesis.[6] | Two-step process; use of hazardous reagents (AlCl₃); high temperatures for reduction.[6] |
| Direct C3-Alkylation | 5-fluoroindole, sodium hydride, 1-iodopropane | Good | Atom economical; milder reaction conditions.[6] | Potential for N-alkylation as a side product; use of a strong base; longer reaction time.[6] |
Visualizations
Caption: Troubleshooting workflow for low yields in the Fischer indole synthesis.
Caption: General workflow for the Leimgruber-Batcho synthesis of 5-fluoroindole.[3][12]
Caption: Competing C3 vs. N-alkylation pathways in the direct alkylation of 5-fluoroindole.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 11. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of methyl 5-fluoro-1H-indole-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important synthetic intermediate.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the Fischer indole synthesis, which is a widely used method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 4-fluorophenylhydrazine and a pyruvate derivative, typically methyl pyruvate.[1]
Q2: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?
A2: Low yields in the Fischer indole synthesis of fluorinated compounds can stem from several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid catalyst concentration can significantly hinder the reaction.[2]
-
Purity of Starting Materials: Impurities in the 4-fluorophenylhydrazine or methyl pyruvate can lead to unwanted side reactions.[2]
-
Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can deactivate the ring, making the key[3][3]-sigmatropic rearrangement step more difficult and potentially favoring side reactions.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, but their effectiveness can vary depending on the specific substrate.[1][5]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products can be due to several reasons:
-
Incomplete Reaction: Unreacted starting materials (hydrazone) may still be present.
-
Formation of Regioisomers: If an unsymmetrical ketone is used instead of a pyruvate, two different regioisomers can form.[6]
-
Polymerization/Tar Formation: Indoles can be unstable in strong acidic conditions, leading to the formation of polymeric tars.[7] This can be mitigated by using milder Lewis acids and ensuring efficient stirring to avoid localized overheating.
-
N-N Bond Cleavage: Electron-donating groups on the carbonyl compound can sometimes stabilize an intermediate that favors cleavage of the N-N bond in the hydrazone, preventing indole formation.[2]
Q4: How can I improve the purity of my final product?
A4: Purification of this compound can typically be achieved through:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of indole derivatives include ethanol, ethyl acetate, and mixtures of hexane/ethyl acetate.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective technique.[2][8] A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the desired product from impurities.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or impure starting materials. | Ensure the purity of 4-fluorophenylhydrazine and methyl pyruvate. Consider purification of starting materials if necessary. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Fischer indole syntheses often require elevated temperatures to proceed effectively.[7] | |
| Incorrect acid catalyst or concentration. | Screen different Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂).[1][5] Optimize the concentration of the chosen catalyst. | |
| Presence of electron-withdrawing fluorine deactivates the ring. | Harsher reaction conditions (stronger acid, higher temperature) may be required.[4] | |
| Formation of Dark Tar/Polymer | Use of strong Brønsted acids. | Consider using a milder Lewis acid like zinc chloride (ZnCl₂).[7] |
| Localized overheating. | Ensure efficient and vigorous stirring throughout the reaction. | |
| Product is Impure (Multiple Spots on TLC) | Incomplete reaction. | Monitor the reaction by TLC to ensure it has gone to completion. |
| Formation of side products. | Optimize reaction conditions (temperature, catalyst) to improve selectivity. | |
| Ineffective purification. | For purification, try recrystallization from different solvent systems or use column chromatography with an optimized eluent.[2][8] |
Data Presentation
Table 1: Summary of Reaction Conditions for Fischer Indole Synthesis of Related Fluoro-indoles
| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (4-Fluoro-5-methoxyphenyl)hydrazine | Pyruvic acid | PPA or H₂SO₄/Ethanol | Ethanol or Acetic Acid | 80-120 | 1-2 | Not specified | [2] |
| Phenylhydrazine | Cyclopentanone | DMSO/H₂O/AcOH | DMSO/H₂O/AcOH (2:1:1) | 110 | 0.33 | >95 | [5] |
| Phenylhydrazine | Various ketones | p-Toluenesulfonic acid | None | 100 | 0.08 | Excellent | [9] |
| Phenylhydrazines | Ketones | Acetic Acid | Acetic Acid | Reflux | Not specified | 60 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on common methods for the Fischer indole synthesis.[2][5]
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Indolization
-
To the reaction mixture containing the hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of sulfuric acid in ethanol can be used.
-
Heat the mixture at an elevated temperature, typically between 80-120 °C, for several hours. The optimal temperature and time will depend on the specific substrates and catalyst used.
-
Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
The crude product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product does not precipitate, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.[2][8]
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Troubleshooting Low Yields in the Fischer Indole Synthesis of Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when working with fluorinated substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why are fluorinated indoles important?
The Fischer indole synthesis is a classic organic reaction that produces the indole heterocyclic ring system from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst. Fluorinated indoles are of significant interest in medicinal chemistry and materials science as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Q2: How does the presence of fluorine on the phenylhydrazine ring affect the Fischer indole synthesis?
Fluorine is a highly electronegative and electron-withdrawing group. Its presence on the phenylhydrazine ring can decrease the nucleophilicity of the nitrogen atoms, which can slow down the initial hydrazone formation. More significantly, the electron-withdrawing nature of fluorine can disfavor the key[1][1]-sigmatropic rearrangement step of the reaction mechanism, which is crucial for the formation of the indole ring. This electronic effect is a primary reason for observing lower yields in the synthesis of fluorinated indoles compared to their non-fluorinated analogs.
Q3: What are the most common side reactions observed in the Fischer indole synthesis of fluorinated compounds?
Common side reactions include the formation of tar-like polymeric materials, especially under harsh acidic conditions and high temperatures. Incomplete reactions leading to the recovery of starting materials or the hydrazone intermediate are also frequent. Additionally, depending on the structure of the ketone and the position of the fluorine substituent, the formation of regioisomers can be a significant issue.
Q4: Which type of acid catalyst is generally preferred for the synthesis of fluorinated indoles: Brønsted or Lewis acids?
Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, and AlCl₃) can catalyze the Fischer indole synthesis.[2] For fluorinated substrates, which are generally less reactive, stronger acids are often required. Lewis acids are frequently employed and can offer milder reaction conditions compared to strong Brønsted acids, potentially reducing the formation of side products. However, the optimal choice of catalyst is highly substrate-dependent, and screening of both types of acids is recommended.
Q5: Can microwave-assisted synthesis improve the yields of fluorinated indoles?
Yes, microwave-assisted organic synthesis (MAOS) can be a valuable tool for improving the yields and reducing the reaction times of the Fischer indole synthesis for fluorinated compounds.[3] The rapid and efficient heating provided by microwaves can help overcome the activation energy barrier of the reaction, often leading to cleaner reactions with fewer side products compared to conventional heating methods.[4]
Troubleshooting Guides
Problem: Low or No Product Formation
Possible Cause 1: Inactive Substrate The electron-withdrawing nature of the fluorine substituent can significantly deactivate the phenylhydrazine, making the reaction sluggish.
Suggested Solution:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments to provide more energy for the reaction to proceed. Monitor for decomposition of starting materials and products.
-
Use a Stronger Catalyst: Switch to a stronger Brønsted acid (e.g., polyphosphoric acid or Eaton's reagent) or a more potent Lewis acid (e.g., AlCl₃).
-
Employ Microwave Synthesis: If available, utilize a microwave reactor to achieve higher temperatures and faster reaction times under controlled conditions.[4]
Possible Cause 2: Inappropriate Catalyst The chosen acid catalyst may not be optimal for the specific fluorinated substrate.
Suggested Solution:
-
Screen Different Catalysts: Perform small-scale parallel reactions to screen a variety of Brønsted and Lewis acids to identify the most effective one for your substrate.
-
Consider a Co-catalyst: In some cases, a combination of a Brønsted and a Lewis acid can be more effective than either catalyst alone.
Problem: Formation of Tar and Polymeric Byproducts
Possible Cause 1: Harsh Reaction Conditions High temperatures and highly concentrated strong acids can lead to the decomposition of starting materials and the desired product, resulting in the formation of intractable tars.
Suggested Solution:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time.
-
Use a Milder Catalyst: Opt for a milder Lewis acid (e.g., ZnCl₂) or a less concentrated Brønsted acid.
-
One-Pot Procedure: Consider a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation, which can sometimes minimize side reactions.
Problem: Formation of Regioisomers
Possible Cause: Use of an Unsymmetrical Ketone When an unsymmetrical ketone is used, the[1][1]-sigmatropic rearrangement can occur on either side of the carbonyl group, leading to the formation of two different regioisomers.
Suggested Solution:
-
Modify Reaction Conditions: The ratio of regioisomers can sometimes be influenced by the choice of acid catalyst and solvent. Experiment with different conditions to favor the formation of the desired isomer.
-
Use a Symmetrical Ketone: If the synthetic route allows, consider using a symmetrical ketone to avoid the issue of regioisomerism altogether.
-
Chromatographic Separation: If the formation of regioisomers cannot be avoided, purification by column chromatography will be necessary to isolate the desired product.
Data Presentation
The following table summarizes the reaction conditions and yields for the Fischer indole synthesis of various fluorinated indoles, providing a comparative overview of different catalytic systems.
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine | Pyruvic acid | H₂SO₄ | Ethanol | Reflux | - | - | [5] |
| (4-Fluorophenyl)hydrazine | Ethyl levulinate | - | - | - | - | - | [2] |
| Phenylhydrazine | Cyclohexanone | p-TSA (Microwave) | - | - | - | 91 | [4] |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ (Microwave) | - | - | 3 min | 76 | [4] |
| o,p-Nitrophenylhydrazines | Isopropyl methyl ketone | Acetic acid/HCl | - | - | 4 h | 30 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-5-methoxy-1H-indole
This protocol describes the synthesis of a fluorinated indole using a multi-step procedure involving a Fischer indole synthesis.[5]
Step 1: Hydrazone Formation
-
Dissolve (4-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol or acetic acid.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
Step 2: Indolization and Decarboxylation
-
To the reaction mixture from Step 1, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture at an elevated temperature (typically 80-120 °C) for several hours.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-fluoro-5-methoxy-1H-indole.[5]
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol details a rapid, microwave-assisted Fischer indole synthesis.[4]
-
In a microwave-safe vessel, mix phenylhydrazine, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Irradiate the mixture in a microwave reactor at 600 W.
-
The reaction is typically complete within a few minutes, yielding 1,2,3,4-tetrahydrocarbazole.
Visualizations
The following diagrams illustrate key aspects of the Fischer indole synthesis and troubleshooting workflows.
Caption: Key steps in the Fischer indole synthesis mechanism.
Caption: A general workflow for troubleshooting low yields.
Caption: A decision tree for acid catalyst selection.
References
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
side reactions and byproduct formation in indole synthesis
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize various indole synthesis methodologies.
Frequently Asked Questions (FAQs)
General Issues
Q1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in indole synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups. For example, the widely used Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst. The purity of starting ma[1]terials, such as arylhydrazines and carbonyl compounds, is also crucial, as impurities can lead to unwanted side reactions. To address low yields, co[1]nsider the following:
-
Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, and catalyst concentration.
-
Use Protecting Grou[1]ps: Protect sensitive functional groups on your starting materials. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.
-
Purify Starting Mat[1]erials: Ensure the high purity of your reactants to minimize side reactions.
-
Evaluate Synthesis [1]Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.
Fischer Indole Sy[1]nthesis
Q2: Why is my Fischer indole synthesis failing or yielding very little product, especially when targeting C3 N-substituted indoles?
A2: This is a known challenge and often stems from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate. Electron-donating substit[2][3]uents on the carbonyl starting material can stabilize a cationic intermediate that favors this N-N bond cleavage, thereby preventing the necessary-sigmatropic rearrangement[4][4] required for indole formation. In such cases, using Lewi[1][3]s acids like ZnCl₂ or ZnBr₂ instead of protic acids may improve the efficiency of the cyclization.
Q3: I am using an unsy[2]mmetrical ketone in my Fischer indole synthesis and obtaining a mixture of two different indole regioisomers. How can I control the selectivity?
A3: The formation of regioisomers is a common issue with unsymmetrical ketones. The regioselectivity is influenced by the acidity of the medium, substitution on the hydrazine, and steric effects. When both sides of the ke[5]tone can enolize, a mixture of products is often obtained.
Q4: My reaction mixtur[6]e shows multiple unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?
A4: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymeric byproducts. Additionally, cleavage of[7] the N-N bond can generate side products like aniline. The reaction can also pro[2]duce unwanted byproducts such as aldol condensation products or Friedel-Crafts products, which can lower the yield of the desired indole.
Troubleshooting Guid[8]es by Synthesis Method
Fischer Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield or No Product | Inappropriate acid catalyst (too strong or too weak). | Experiment with a range[7] of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates. |
| Sub-optimal tempera[7]ture. | Start with milder condi[7]tions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer better yields in shorter times. | |
| Electron-donating g[7]roups on the carbonyl component favoring N-N bond cleavage. | Consider using milder r[1]eaction conditions or alternative synthetic routes for these substrates. | |
| Steric hindrance. | [1] If significant steric h[1]indrance is present, alternative synthetic routes may be necessary. | |
| Formation of Tar and Polymeric Byproducts | Strongly acidic and high-temperature conditions. | Optimize the temperatur[7]e, starting with milder conditions. |
| Formation of Regioi[7]somers (with unsymmetrical ketones) | Both sides of the ketone can enolize. | Modify the ketone to fa[6]vor enolization on one side or explore alternative indole syntheses that offer better regiocontrol. |
Reissert Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient condensation of o-nitrotoluene and diethyl oxalate. | Using potassium ethoxide has been shown to give better results than sodium ethoxide for the initial condensation step. |
| Incomplete reductiv[8]e cyclization. | A variety of reducing agents can be employed for the cyclization of the intermediate ethyl o-nitrophenylpyruvate, including zinc in acetic acid, iron powder in acetic acid/ethanol, and sodium dithionite. | |
| Formation of Quinol[9]ones as Byproducts | Certain reduction conditions, particularly with 7-substituted indoles. | Be cautious with reduction conditions like PtO₂ in ethanol, as this can favor the formation of quinolones. |
Madelung Indole[11] Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions (High Temperature) | Traditional use of strong bases like sodium or potassium alkoxide at 200–400 °C. | Employing organolithium[10] reagents like butyllithium (BuLi) or lithium diisopropylamide (LDA) in THF can lower the required reaction temperature to a range of -20 to 25 °C. |
| Formation of Indoli[10]zidine Byproducts | Specific reaction conditions leading to undesired cyclization pathways. | Careful optimization of[11] the base and solvent system is crucial to favor the desired indole formation. |
Nenitzescu Indole Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Multiple Products (Chemodivergence) | Reaction conditions and nature of starting materials. | The reaction is known to produce 5-hydroxyindoles and 5-hydroxybenzofurans. A multivariate optimizati[12]on study can help in finding conditions that favor the desired product. |
| Formation of Unexpe[12]cted Byproducts (e.g., Pyrrole-Azepine Hybrids) | Solvent effects and specific reactant combinations. | The reaction of 1,4-benzoquinone and ethyl 3-aminocinnamate in 1-butanol has been reported to yield a pyrrole-azepine hybrid. Careful selection of solv[13][14]ent and reactants is necessary. |
| Formation of Pyrrolo[2,3-f]indoles | Addition of a second enamine molecule to an intermediate. | The formation of this b[12]yproduct can be sterically inhibited by using a substituted p-benzoquinone. |
Experimental Proto[14]cols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: The arylhydrazine and the aldehyde or ketone are dissolved in a suitable solvent. An acid catalyst is added[15], and the mixture is stirred. In many cases, the hydraz[15]one is not isolated.
-
Cyclization: An a[5]cid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) is added to the reaction mixture.
-
Heating: The mixt[2]ure is heated under reflux for several hours (typically 2-4 hours) with constant stirring. The optimal temperature a[2]nd time depend on the specific substrates and catalyst used.
-
Workup: The react[2]ion mixture is cooled to room temperature. The excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The product is then extra[2]cted and purified.
General Procedure for Reissert Indole Synthesis
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield ethyl o-nitrophenylpyruvate.
-
Reductive Cyclizati[8][16]on: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using a reducing agent such as zinc in acetic acid. This step forms the indol[8][16]e-2-carboxylic acid.
-
Decarboxylation (Op[8]tional): The indole-2-carboxylic acid can be heated to induce decarboxylation and yield the corresponding indole.
Visualizing Reaction[9] Pathways
To aid in understanding the complex mechanisms and potential side reactions, the following diagrams illustrate the key steps in major indole syntheses.
Caption: Fischer Indole Synthesis Workflow and a Key Side Reaction.
Caption: Reissert Indole Synthesis Workflow.
Caption: Madelung Indole Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. revistadechimie.ro [revistadechimie.ro]
- 15. testbook.com [testbook.com]
- 16. Reissert_indole_synthesis [chemeurope.com]
Technical Support Center: Purification of Methyl 5-Fluoro-1H-indole-2-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying methyl 5-fluoro-1H-indole-2-carboxylate using column chromatography. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (SiO₂). Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for most applications.
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a common and effective mobile phase for purifying indole esters. The optimal ratio should be determined by thin-layer chromatography (TLC) first. A good starting point for TLC analysis is a 10:1 to 4:1 mixture of hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on the TLC plate.
Q3: My compound is not visible on the TLC plate under UV light. How can I visualize it?
A3: While many indole derivatives are UV-active, if your compound is not clearly visible, you can use a staining solution. A p-anisaldehyde stain, followed by gentle heating, is a general-purpose stain that works for a wide range of organic compounds. For more specific detection of indoles, an Ehrlich's reagent stain can be used, which typically produces a blue or purple spot.
Q4: Can I use a different solvent system, such as dichloromethane/methanol?
A4: While hexanes/ethyl acetate is a common choice, other solvent systems can also be effective. A dichloromethane/methanol system can be used, particularly for more polar impurities. However, be aware that dichloromethane is a stronger solvent than hexanes, and methanol is much more polar than ethyl acetate, so the solvent ratios will need to be adjusted accordingly. For some indole purifications, dichloromethane alone has been used as the eluent.
Q5: My purified compound still shows impurities by NMR. What are the likely reasons?
A5: Impurities after column chromatography can be due to several factors:
-
Poor separation: The chosen solvent system may not have been optimal to resolve the desired compound from all impurities.
-
Column overloading: Loading too much crude material onto the column can lead to broad peaks and co-elution of compounds.
-
Compound degradation: Some indole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can use deactivated (neutral) silica gel or add a small amount of a neutralising agent like triethylamine (0.1-1%) to your eluent.
-
Contamination from solvents or glassware: Ensure you are using high-purity solvents and clean glassware.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the baseline on the TLC plate. | The solvent system is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. |
| All spots (compound and impurities) run at the solvent front on the TLC plate. | The solvent system is too polar. | Increase the proportion of the less polar solvent (e.g., hexanes) in your mobile phase. |
| The spots on the TLC plate are streaking. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | Add a small amount of a modifier to your eluent (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds). Spot a more dilute solution of your sample on the TLC plate. |
| The compound appears to be degrading on the column (visible color change on the silica, multiple unexpected spots in fractions). | The indole nucleus can be sensitive to the acidic nature of silica gel. | Use deactivated (neutral) silica gel. Pre-treat the column with a mobile phase containing a small amount of a base (e.g., 0.1% triethylamine). |
| The separation on the column is poor, with significant overlap between fractions. | The solvent gradient was increased too quickly. The column was not packed properly, leading to channeling. The column was overloaded with the crude sample. | Use a shallower solvent gradient. Ensure the column is packed uniformly without any air bubbles or cracks. Reduce the amount of crude material loaded onto the column. |
| No compound is eluting from the column. | The mobile phase is not polar enough to elute the compound. The compound may have irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, you can try flushing the column with a very polar solvent like methanol, but be aware this may also elute strongly adsorbed impurities. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound. The exact solvent composition and fraction collection should be guided by TLC analysis of the specific reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
p-Anisaldehyde or Ehrlich's reagent stain
2. Procedure:
a. Preparation of the Column:
-
Secure a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a small layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 20:1 hexanes:ethyl acetate mixture).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand (approximately 1 cm) on top of the packed silica gel.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
b. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.
c. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin to collect fractions in test tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent as needed to elute the desired compound. A suggested gradient could be:
-
100% Hexanes (1-2 column volumes)
-
19:1 Hexanes:Ethyl Acetate
-
9:1 Hexanes:Ethyl Acetate
-
4:1 Hexanes:Ethyl Acetate
-
-
Based on TLC analysis, combine the fractions containing the pure product.
d. Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or LC-MS.
Quantitative Data Summary
The following table provides representative data for the purification of indole derivatives by column chromatography. Note that the optimal conditions and results for this compound may vary depending on the specific impurities present in the crude material.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica is generally sufficient. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate Gradient | A gradient from 100% hexanes up to 4:1 or 3:2 hexanes:ethyl acetate is a common strategy. |
| Typical Rf of Indole Esters | 0.2 - 0.5 | In a suitable hexanes:ethyl acetate mixture on a silica TLC plate. |
| Expected Yield | 70-95% | Dependent on the purity of the crude material and the efficiency of the separation. |
| Expected Purity | >95% | As determined by NMR or LC-MS. |
Visualizations
optimizing reaction conditions for the synthesis of substituted indoles
Welcome to the technical support center for the synthesis of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted indoles, with a focus on the widely used Fischer, Bischler-Möhlau, and Palladium-Catalyzed methods.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in indole synthesis, often stemming from suboptimal reaction conditions, substrate instability, or catalyst issues.[1][2]
Q: My Fischer indole synthesis is failing or resulting in very low yields. What are the likely causes?
A: Several factors can contribute to the failure or low yield of a Fischer indole synthesis.[1]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to the cleavage of the N-N bond as a side reaction instead of the desired cyclization.[3] This is a known issue in the synthesis of 3-aminoindoles.[1][3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1][4] A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2]
-
Purity of Starting Materials: Impurities in the arylhydrazine and carbonyl compounds can lead to unwanted side reactions.[1] It is often beneficial to use freshly distilled or purified phenylhydrazine or its more stable hydrochloride salt.[5]
Q: My Bischler-Möhlau synthesis is giving a low yield. How can I improve it?
A: The Bischler-Möhlau synthesis is known for often requiring harsh conditions, which can lead to poor yields.[1][6] Consider the following optimizations:
-
Milder Conditions: Recent studies have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[1][6]
Q: I'm experiencing low yields in my palladium-catalyzed indole synthesis. What should I investigate?
A: Low yields in palladium-catalyzed reactions can be due to several factors related to the catalyst and reaction environment.
-
Catalyst Deactivation: The Pd(0) active state of the catalyst is sensitive to oxygen.[7] Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation.[7]
-
Suboptimal Temperature: Higher temperatures can lead to catalyst decomposition.[7] For some reactions, lowering the temperature has been shown to improve yields.[7]
-
Ligand Choice: The ligand used can significantly impact the reaction's success. For instance, in the Larock indole synthesis, the choice of ligand can influence the catalytic cycle.
Optimizing Reaction Conditions: A Comparative Overview
The following table summarizes key reaction parameters for different indole synthesis methods to aid in optimization.
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Synthesis | Palladium-Catalyzed (Larock) Synthesis |
| Catalyst | Brønsted acids (HCl, H₂SO₄, PPA, p-TsOH) or Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃)[8] | Typically requires an excess of aniline and can be catalyzed by acids or lithium bromide[6][9] | Pd(OAc)₂ or other Pd(0) sources with various ligands[10][11] |
| Temperature | Highly substrate-dependent; can range from room temperature to high temperatures with reflux[2][5] | Often requires high temperatures (e.g., 110-250°C)[6][12] | Generally milder, often in the range of 90-120°C[13][14] |
| Solvent | Acetic acid, ethanol, or higher boiling point solvents[5][15] | Often run with excess aniline as the solvent, or in high-boiling inert solvents[6][9] | DMF, DMSO, or other polar aprotic solvents[13][14] |
| Key Considerations | Sensitive to electronic effects of substituents and steric hindrance[1][2][3] | Can suffer from low yields and poor regioselectivity with certain substrates[1][6] | Tolerant of a wide range of functional groups, but requires careful optimization of catalyst and ligands[10][11] |
Issue 2: Formation of Side Products and Impurities
The formation of side products can complicate purification and reduce the yield of the desired indole.
Q: My Fischer indole synthesis is producing multiple unexpected spots on my TLC plate. What are these byproducts?
A: Common side products in the Fischer indole synthesis include:
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Regioisomers: When using an unsymmetrical ketone, enolization can occur on either side, leading to two different regioisomeric indole products.[16]
-
Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.[16]
-
N-N Bond Cleavage Products: As mentioned earlier, cleavage of the N-N bond in the hydrazone intermediate can generate side products like aniline.[17][16]
Q: How can I minimize the formation of tar and polymeric byproducts?
A: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[2] To mitigate this, consider:
-
Optimizing Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.[2]
-
Microwave-Assisted Synthesis: This can offer rapid heating and may lead to improved yields in shorter reaction times, potentially reducing the formation of degradation products.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted indoles?
A1: The most common and versatile methods include:
-
Fischer Indole Synthesis: A widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[11]
-
Bischler-Möhlau Indole Synthesis: Forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[6]
-
Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, particularly useful for preparing 2,3-disubstituted indoles.[10][11]
-
Reissert Synthesis: Involves the reductive cyclization of o-nitrotoluene derivatives.[18]
-
Madelung Synthesis: The base-catalyzed cyclization of N-acyl-o-toluidines.[19]
Q2: How can I control regioselectivity in my indole synthesis?
A2: Regioselectivity is a common challenge, particularly in the Fischer indole synthesis with unsymmetrical ketones.[16] The selectivity is highly dependent on the reaction conditions. Weaker acid catalysts can sometimes lead to a decrease in selectivity.[16] For other syntheses, the substitution pattern of the starting materials is the primary determinant of the final product's regiochemistry. For instance, in the Larock synthesis, the positions of the substituents on the starting o-haloaniline and alkyne dictate the substitution pattern of the resulting indole.[10]
Q3: Are there milder alternatives to the classical Fischer indole synthesis conditions?
A3: Yes, several modifications have been developed to allow for milder reaction conditions. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, which can then undergo cyclization.[8][20] This approach avoids the need to handle potentially unstable arylhydrazines directly.[20]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This is a general guideline and should be optimized for specific substrates.
-
Hydrazone Formation (can be a one-pot reaction): In a round-bottom flask, dissolve the phenylhydrazine (or its hydrochloride salt) and the aldehyde or ketone in a suitable solvent like ethanol or acetic acid.[5]
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol) to the reaction mixture.[16]
-
Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring.[16] The optimal temperature and time depend on the specific substrates and catalyst used.[16]
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration.[5] Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: The crude product is often purified by column chromatography or recrystallization.
General Protocol for Bischler-Möhlau Indole Synthesis
-
Reaction Setup: In a reaction vessel, combine the α-bromo-acetophenone with an excess of aniline.[6]
-
Heating: Heat the reaction mixture, often to high temperatures (e.g., 150-180°C), for several hours.[9]
-
Work-up and Purification: After cooling, the excess aniline is typically removed, and the product is isolated and purified, often by chromatography.
General Protocol for Palladium-Catalyzed Larock Indole Synthesis
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the o-iodoaniline, the disubstituted alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃) in a suitable solvent like DMF.[10][13]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent.[13]
-
Purification: The organic layers are combined, dried, and concentrated. The crude product is then purified by flash column chromatography.[13]
Visualizing Workflows and Pathways
Caption: A general workflow for troubleshooting low yields in indole synthesis.
Caption: Logical relationships for selecting an appropriate indole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 19. bhu.ac.in [bhu.ac.in]
- 20. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
stability of fluorinated indoles under acidic vs. basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorinated indoles under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of fluorinated indoles under standard laboratory conditions?
A1: Fluorinated indoles, such as 6-fluoroindole, are typically stable crystalline solids under standard laboratory conditions, which include ambient temperature and pressure, and when protected from light.[1] For long-term storage, it is advisable to keep them in a cool, dark place.[1] However, their stability can be significantly influenced by specific chemical environments, particularly pH.[1]
Q2: How does pH affect the stability of fluorinated indoles?
A2: The stability of the indole ring is highly dependent on pH. Generally, indoles, including their fluorinated derivatives, are more susceptible to degradation under acidic conditions compared to neutral or basic conditions.[1]
-
Acidic Conditions: Strong acids can lead to rapid degradation.[1]
-
Neutral Conditions: Under neutral pH, fluorinated indoles are considered relatively stable for short-term experiments.[1]
-
Basic Conditions: Fluorinated indoles are generally more stable in basic media. However, prolonged exposure to strong bases, especially at elevated temperatures, can cause slow degradation.[1]
Q3: What is the primary degradation pathway for fluorinated indoles in the presence of strong acids?
A3: The primary degradation pathway for indoles in strong acid is acid-catalyzed polymerization. This process is initiated by the protonation of the indole ring, typically at the C3 position, which forms a reactive indoleninium cation. This cation then acts as an electrophile, attacking another neutral indole molecule. This chain reaction leads to the formation of dimers, trimers, and eventually polymers, often observed as a pink, purple, or brown discoloration of the solution.[1]
Q4: How does the fluorine substituent influence the stability of the indole ring?
A4: A fluorine atom, being an electron-withdrawing group, has two main effects on the stability of the indole ring:[1]
-
Decreased Electron Density: It slightly reduces the electron density of the indole ring system. This can decrease its susceptibility to electrophilic attack compared to an unsubstituted indole.[1]
-
Increased Acidity of N-H: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, making it more easily deprotonated under basic conditions.[1]
Despite these electronic effects, the fundamental degradation pathways are generally expected to be similar to those of unsubstituted indole.[1]
Q5: Are fluorinated indoles susceptible to other forms of degradation?
A5: Yes, besides pH-dependent degradation, fluorinated indoles can also be susceptible to:
-
Oxidation: The indole ring is electron-rich and can be readily oxidized, leading to the formation of products like oxindoles.
-
Photodecomposition: Indole and its derivatives can be sensitive to light. It is recommended to protect solutions of fluorinated indoles from light to prevent potential photodecomposition.[1]
Troubleshooting Guides
Issue 1: Rapid color change (pink, purple, or brown) of a fluorinated indole solution upon addition of an acid.
-
Probable Cause: This indicates acid-catalyzed polymerization. The protonation of the indole ring at the C3 position creates a reactive intermediate that polymerizes.[1]
-
Solutions:
-
Avoid Strong Acids: If possible, use milder acidic conditions or buffer the solution to a less acidic pH.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of polymerization.
-
Protect the N-H group: If the indole nitrogen is unprotected, consider protecting it with a suitable group (e.g., Boc, Ts) to prevent protonation and subsequent polymerization.
-
Issue 2: Slow degradation of a fluorinated indole in a basic solution over time, especially at elevated temperatures.
-
Probable Cause: While generally stable, prolonged exposure to strong bases can lead to degradation. The increased acidity of the N-H proton due to the fluorine substituent makes it more susceptible to deprotonation, which can initiate degradation pathways.
-
Solutions:
-
Use Weaker Bases: If the reaction allows, use a weaker base.
-
Lower Temperature and Shorter Reaction Times: Minimize the exposure of the fluorinated indole to strong basic conditions by reducing the reaction temperature and time.
-
Inert Atmosphere: For sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation that may be accelerated by basic conditions.
-
Issue 3: Unexpected side products or low yield in reactions involving fluorinated indoles.
-
Probable Cause: This could be due to the inherent reactivity of the indole ring or instability under the reaction conditions. The fluorine substituent can also influence the regioselectivity of reactions.
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time.
-
Protecting Groups: Consider using protecting groups for the indole nitrogen to prevent unwanted side reactions.
-
Analyze Byproducts: Isolate and characterize unexpected side products to understand the degradation or side-reaction pathways. This information can help in redesigning the reaction strategy.
-
Quantitative Stability Data
While specific kinetic data for the degradation of all fluorinated indoles under a wide range of conditions is not extensively available in the literature, the following table provides a qualitative summary of the expected stability of 6-fluoroindole as a representative example.
Table 1: Qualitative pH Stability of 6-Fluoroindole [1]
| Condition | Reagent Example | Temperature | Expected Stability | Primary Degradation Pathway |
| Strongly Acidic | 1 M HCl | Room Temperature | Low | Acid-catalyzed polymerization |
| Weakly Acidic | 0.1 M Acetic Acid | Room Temperature | Moderate | Slow polymerization |
| Neutral | Water, PBS (pH 7.4) | Room Temperature | High | Generally stable for short-term use |
| Weakly Basic | 0.1 M NaHCO₃ | Room Temperature | High | Generally stable |
| Strongly Basic | 1 M NaOH | Room Temperature | Moderate to High | Slow degradation over time |
| Strongly Basic | 1 M NaOH | Elevated (e.g., 80°C) | Low to Moderate | Accelerated degradation |
Note: This table is for illustrative purposes and is based on the general chemistry of indoles. Specific degradation rates will depend on the exact structure of the fluorinated indole, concentration, and specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of a Fluorinated Indole under Acidic or Basic Conditions
This protocol outlines a general method for determining the stability of a fluorinated indole in acidic or basic solutions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Fluorinated indole of interest
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Hydrochloric acid (HCl) or other suitable acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Buffer salts (e.g., phosphate, acetate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of the fluorinated indole (e.g., 1 mg/mL) in ACN or MeOH.
-
Acidic/Basic Solutions: Prepare aqueous solutions of the desired acid or base at various concentrations (e.g., 0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH). Buffer solutions at specific pH values can also be used.
3. Stability Study Procedure:
-
Initiation: To a known volume of the acidic or basic solution in a sealed container, add a small volume of the fluorinated indole stock solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the solution at a controlled temperature (e.g., room temperature, 40°C, 60°C). Protect the samples from light.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an appropriate acid or base to stop the degradation. For example, if the sample is in acid, quench with an equivalent amount of base, and vice versa. Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Method: Develop a stability-indicating HPLC method capable of separating the parent fluorinated indole from its potential degradation products. A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and ACN or MeOH is typically used.
-
Detection: Use a UV detector at a wavelength where the fluorinated indole has maximum absorbance.
-
Quantification: Inject the samples from each time point and record the peak area of the parent compound.
5. Data Analysis:
-
Plot the concentration or peak area of the fluorinated indole against time.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) of the fluorinated indole under the tested conditions using the appropriate kinetic equation (e.g., for a first-order reaction, t₁/₂ = 0.693/k).
Signaling Pathways and Experimental Workflows
Below are diagrams created using DOT language to visualize the degradation pathway and experimental workflow.
Caption: Acid-catalyzed polymerization of fluorinated indoles.
Caption: Experimental workflow for chemical stability testing.
References
Technical Support Center: Purification of Indole Synthesis Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials and other impurities during indole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the purification of indole derivatives.
Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)
Question: My initial Thin Layer Chromatography (TLC) of the crude reaction mixture shows multiple spots, including some close to my product's expected Rf value. What are the likely impurities and how can I resolve this?
Answer: Multiple spots on a TLC plate are a common observation in many indole syntheses, such as the Fischer indole synthesis.[1] The additional spots likely correspond to unreacted starting materials (e.g., arylhydrazine, aldehyde, or ketone), and various side products.[2][3]
Troubleshooting Steps:
-
Initial Wash: Before attempting chromatographic purification, perform a liquid-liquid extraction. Washing the organic layer containing the crude product with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like unreacted arylhydrazine.[1] A subsequent wash with a saturated sodium bicarbonate solution will remove acidic residues.[1]
-
Column Chromatography: This is the most prevalent method for separating the desired indole from impurities.[1] Standard silica gel is typically effective as the stationary phase.[1]
-
Recrystallization: If the crude product is a solid and has a purity of over 85-90%, recrystallization can be a highly effective method to obtain pure material.[1] It is crucial to identify a suitable solvent or solvent system where the indole is soluble at high temperatures but sparingly soluble when cold.[1]
Issue 2: Product Degradation During Column Chromatography
Question: My product appears as a single, clean spot on the initial TLC, but after running a silica gel column, the collected fractions are colored (e.g., pink, brown, or purple) and show signs of decomposition. What is causing this?
Answer: Indoles, especially those with electron-rich substituents, can be sensitive to the acidic nature of standard silica gel, which can lead to degradation or polymerization.[1] Oxidation due to exposure to air can also cause discoloration.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: To neutralize the acidic sites on the silica gel, you can flush the packed column with your eluent containing a small amount of triethylamine (~1%).[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Work Efficiently: Minimize the time the crude product is in contact with the silica gel by running the chromatography as quickly as possible.[1]
-
Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[1]
Issue 3: Difficulty Separating Isomeric Products
Question: My synthesis has resulted in two isomeric indoles with very similar Rf values on TLC. How can I effectively separate them?
Answer: The separation of isomers with similar polarities can be challenging. Optimizing your chromatographic conditions is key.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Experiment with different solvent systems for your column chromatography. A less polar eluent system will generally provide better separation for compounds with close Rf values.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, particularly reverse-phase HPLC, can offer superior resolution.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use a simple extraction to purify my indole instead of chromatography?
A1: While a simple acid-base extraction is an essential first step for removing certain impurities, it is generally not sufficient for complete purification.[1] For instance, unreacted basic starting materials like hydrazine can be removed with an acid wash.[1] However, the N-H proton of the indole ring is only weakly acidic, making its extraction with common aqueous bases inefficient.[1]
Q2: My indole product is an oil. Can I still use crystallization for purification?
A2: If your indole product is an oil, direct crystallization will not be possible. In this case, column chromatography is the preferred method of purification. If the oil is a crude mixture, a preliminary purification by extraction is still recommended.
Q3: What are some common side reactions in Fischer indole synthesis that can complicate purification?
A3: Common side reactions in the Fischer indole synthesis include aldol condensation of the starting aldehyde or ketone under acidic conditions, and Friedel-Crafts type reactions.[3] These side products can have polarities similar to the desired indole, making purification by chromatography more challenging.
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis Work-up and Extraction
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. If a solid precipitates, it can be collected by filtration.[1]
-
If no solid forms, extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.[1]
-
Wash the organic layer sequentially with water, 1M HCl (to remove any unreacted hydrazine), and a saturated sodium bicarbonate solution (to remove acidic residues).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude indole product.[1]
Protocol 2: Column Chromatography for Indole Purification
-
Stationary Phase Selection: Standard silica gel is typically used. For acid-sensitive indoles, consider deactivating the silica gel with triethylamine or using alumina.[1]
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Pack the column with a slurry of the silica gel in the initial, low-polarity mobile phase.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.[4] After the solvent has evaporated, the dried silica with the adsorbed sample can be loaded onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase and gradually increase the polarity.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[4]
Protocol 3: Recrystallization of a Solid Indole Product
-
Solvent Selection: Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) on a small scale to find one in which the indole is highly soluble when hot and poorly soluble when cold.[1]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude solid.[1][5]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]
Data Presentation
The following table summarizes the effectiveness of a combined extraction and crystallization process for the purification of indole from a concentrated oil mixture.
| Purification Stage | Indole Purity (wt%) | Indole Yield (%) |
| Indole-Concentrated Oil (Starting Material) | 73.3 | 100 |
| After Solute Crystallization | 99.5 | 57.5 |
Data adapted from a study on the purification of indole from wash oil. The yield is relative to the amount of indole in the starting concentrated oil.[6]
Visualizations
Experimental Workflow for Indole Purification
Caption: A general workflow for the purification of indole synthesis products.
Troubleshooting Logic for Product Degradation on Silica Gel
Caption: Troubleshooting logic for addressing product degradation during column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 5-fluoro-1H-indole-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of methyl 5-fluoro-1H-indole-2-carboxylate. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis is a classic, robust method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][2] The Leimgruber-Batcho synthesis offers a milder alternative, which can be advantageous for substrates sensitive to strong acids, and proceeds in two steps: enamine formation from an o-nitrotoluene derivative followed by reductive cyclization.[3]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this specific molecule?
A2: Scaling up the Fischer indole synthesis of this compound presents several challenges. The presence of the electron-withdrawing fluorine atom can impact the reaction rate and may necessitate harsher acidic conditions, which in turn can lead to the formation of tar and other polymeric byproducts.[2] Precise temperature control is also critical to minimize side reactions. On a large scale, ensuring homogenous mixing and heat transfer is crucial to avoid localized overheating and decomposition.
Q3: Are there specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, appropriate safety measures are essential. This compound may cause skin, eye, and respiratory tract irritation.[4] Therefore, personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All operations should be conducted in a well-ventilated area or a fume hood. For large-scale reactions, a thorough risk assessment should be performed, considering the safe handling of flammable solvents, corrosive acids, and potentially hazardous intermediates.
Q4: How does the fluorine substituent affect the reactivity and potential side reactions?
A4: The fluorine atom at the 5-position is a strongly electron-withdrawing group. This can influence the electronic properties of the phenylhydrazine precursor in the Fischer indole synthesis, potentially affecting the rate of the key[1][1]-sigmatropic rearrangement step.[5] While this can sometimes hinder the reaction, it can also lead to cleaner reactions with fewer side products compared to substrates with electron-donating groups.
Q5: What are the typical impurities encountered in the synthesis of this compound?
A5: Impurity profiling is crucial for ensuring the quality of the final product.[6][7] Potential impurities can arise from starting materials, side reactions, or degradation. In the Fischer indole synthesis, these may include unreacted starting materials, regioisomers (if an unsymmetrical ketone is used, though less likely with the pyruvate precursor for the 2-carboxylate), and polymeric tars. In the Leimgruber-Batcho synthesis, incompletely reduced intermediates or byproducts from the enamine formation step can be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrazone formation in the Fischer synthesis. | Ensure the reaction of 4-fluorophenylhydrazine with methyl pyruvate is complete before proceeding with the cyclization step. Monitor by TLC or HPLC. |
| Inefficient cyclization. | Optimize the acid catalyst and reaction temperature. For the Fischer synthesis, consider using a milder Lewis acid like ZnCl₂ to minimize degradation.[2] | |
| Deactivation of the reduction catalyst in the Leimgruber-Batcho synthesis. | Ensure the catalyst (e.g., Palladium on carbon) is of high quality and not poisoned. Use a fresh batch of catalyst and ensure the reaction is performed under an inert atmosphere. | |
| Formation of Dark Tar or Polymeric Byproducts | Use of overly harsh acidic conditions in the Fischer synthesis. | Switch to a milder Brønsted acid or a Lewis acid catalyst. Optimize the reaction temperature to the lowest effective level. |
| Localized overheating during scale-up. | Ensure efficient and uniform stirring. For large reactors, consider the use of baffles and multiple impellers to improve mixing. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider a controlled increase in temperature or extending the reaction time. |
| Poor quality of reagents or solvents. | Use high-purity, anhydrous solvents and reagents, as moisture can interfere with many of the reaction steps. | |
| Difficulties in Product Isolation and Purification | Product co-eluting with impurities during column chromatography. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Oiling out during crystallization. | Screen for suitable recrystallization solvents. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (Kilogram Scale Adaptation)
This protocol is an adapted procedure based on established Fischer indole syntheses of related compounds.
Step 1: Hydrazone Formation
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add glacial acetic acid (5 L per kg of 4-fluorophenylhydrazine hydrochloride).
-
Add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) to the reactor.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC or HPLC.
Step 2: Cyclization
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the progress of the cyclization by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For large-scale purification, recrystallization is preferred over chromatography. Screen for an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Protocol 2: Leimgruber-Batcho Indole Synthesis (Conceptual Large-Scale Approach)
Step 1: Enamine Formation
-
In a suitable reactor, a mixture of 4-fluoro-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq), and pyrrolidine (1.5 eq) in DMF is heated.
-
The reaction is monitored by TLC or HPLC until the formation of the enamine is complete.
Step 2: Reductive Cyclization
-
The crude enamine solution is then subjected to reductive cyclization. A common method involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction is typically run at a slightly elevated temperature and pressure until the reduction of the nitro group and subsequent cyclization is complete.
Step 3: Work-up and Purification
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, ideally by recrystallization from a suitable solvent to yield the final product.
Data Presentation
Table 1: Comparison of Synthetic Routes for Fluoroindoles
| Method | Starting Materials | Advantages | Disadvantages | Scalability |
| Fischer Indole Synthesis | Fluorophenylhydrazine, Aldehyde/Ketone | Direct, one-pot synthesis; well-established.[3] | Can require harsh acidic conditions; potential for tar formation.[2] | Well-established for large-scale synthesis. |
| Leimgruber-Batcho Synthesis | Fluorinated o-nitrotoluene, DMFDMA | Milder reaction conditions; often high yields.[3] | Two-step process; dependent on the availability of the starting nitrotoluene. | Feasible for large-scale, particularly with process optimization. |
| Palladium-Catalyzed Methods | Substituted anilines, alkynes | High functional group tolerance; can be highly regioselective. | Requires specialized catalysts and ligands; may be more costly. | Can be challenging to scale up due to catalyst cost and sensitivity. |
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mjpms.in [mjpms.in]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Methyl 5-fluoro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical techniques for the structural elucidation and purity assessment of methyl 5-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and X-ray Crystallography are compared, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The comprehensive characterization of a synthetic compound like this compound relies on the synergistic use of multiple analytical techniques. While some methods provide definitive structural information, others are crucial for assessing purity and quantifying components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the chemical environment and connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): Primarily used to separate the compound from impurities, thereby assessing its purity and quantifying its concentration.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.
Data Presentation and Comparison
The following tables summarize the quantitative data obtained from various analytical techniques for this compound.
Table 1: Summary of Spectroscopic and Chromatographic Data
| Technique | Parameter | Observed Value | Information Provided |
| ¹H NMR | Chemical Shift (δ) | Indole NH (~8.5 ppm), Aromatic CHs (7.0-7.8 ppm), Ester CH₃ (~3.9 ppm), Indole C3-H (~7.2 ppm) | Elucidates the number and environment of protons. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl C (~162 ppm), Aromatic Cs (105-140 ppm), C-F (~160 ppm, d), Ester CH₃ (~52 ppm) | Determines the number and type of carbon atoms. |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet or multiplet around -120 to -130 ppm | Confirms the presence and chemical environment of the fluorine atom.[1] |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular Ion [M]⁺ or [M+H]⁺ at ~193.05 | Confirms molecular weight and elemental composition (with HRMS). |
| HPLC | Retention Time (tR) | Dependent on column and mobile phase (e.g., ~5-10 min on a C18 column with ACN/H₂O gradient) | Indicates purity and provides a parameter for quantification. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch (~3300-3400), C=O stretch (~1700-1720), C-F stretch (~1100-1200), Aromatic C-H (~3000-3100) | Identifies key functional groups. |
| X-ray Crystallography | Unit Cell Dimensions | The crystal structure has been reported, confirming the molecular geometry.[2] | Provides the exact 3D arrangement of atoms and intermolecular interactions.[2] |
Table 2: Comparison of Analytical Technique Performance
| Technique | Primary Use | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Provides detailed atomic-level structural information and connectivity. | Relatively low sensitivity; requires pure samples for unambiguous interpretation. |
| Mass Spectrometry | Molecular Weight Determination, Identification | High sensitivity; provides molecular formula with high resolution MS. | Isomers may not be distinguishable without fragmentation; structural info is inferred. |
| HPLC | Purity Assessment, Quantification | High resolution for separating mixtures; excellent for quantitative analysis. | Does not provide direct structural information of unknowns. |
| IR Spectroscopy | Functional Group Identification | Fast, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D Structure Determination | Provides unambiguous proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain.[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
-
Instrumentation: Bruker AVANCE 500 spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Frequency: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Frequency: 125 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
¹⁹F NMR Acquisition:
-
Frequency: 470 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to approximately 10 µg/mL with the mobile phase.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode. For structural information, perform tandem MS (MS/MS) on the molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 30% B, increase to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Infrared (IR) Spectroscopy
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Perform a background scan before analyzing the sample. The resulting spectrum is typically presented as % Transmittance versus wavenumber.
Mandatory Visualizations
Caption: General workflow for the characterization of a synthesized compound.
Caption: Relationship between analytical techniques and structural information.
References
Interpreting Mass Spectrometry of Fluorinated Organic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in pharmaceuticals, agrochemicals, and materials science. This guide provides a comparative analysis of the mass spectrometric behavior of fluorinated organic compounds versus their non-fluorinated analogs. It offers detailed experimental protocols, performance data, and a systematic workflow to aid in the interpretation of mass spectra, enabling more accurate structural elucidation and quantification.
Key Differences in Mass Spectrometric Behavior
Fluorination significantly impacts molecular stability and ionization efficiency, leading to distinct differences in mass spectra compared to hydrocarbon counterparts. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are key determinants of the observed fragmentation patterns.
Under typical Electron Ionization (EI) conditions, the mass spectra of perfluorinated compounds are markedly different from their hydrocarbon analogs. A common feature in the spectra of perfluoroparaffins is the prevalence of the CF₃⁺ ion, which is often the most abundant peak.[1] In contrast to hydrocarbons, the molecular ions of fluorinated compounds are often weak or entirely absent in EI mass spectra, which can complicate molecular weight determination.[1][2] For this reason, softer ionization techniques, such as Chemical Ionization (CI) or Field Ionization (FI), are often preferred as they are more likely to produce a prominent molecular ion or a protonated molecule ([M+H]⁺).[2]
The fragmentation of fluorinated compounds follows distinct pathways. In perfluoroparaffins, ions with the general formula CₙF₂ₙ₊₁⁺ tend to be the most significant.[1] Cyclic fluorinated compounds also show characteristic fragmentation, with CₙF₂ₙ₋₁⁺ ions often being the largest.[1]
Comparative Analysis: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the analyte's volatility, polarity, and thermal stability.
| Feature | GC-MS | LC-MS/MS |
| Analytes | Volatile & thermally stable compounds (e.g., FTOHs, fluorinated silanes) | Wide range of polarities & molecular weights (e.g., PFAS, fluorinated pharmaceuticals) |
| Ionization | Primarily Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Fragmentation | Extensive fragmentation (EI), useful for library matching | Controlled fragmentation (MS/MS), high specificity and sensitivity |
| Sensitivity | Generally good, can reach pg levels | Excellent, often reaching ng/L to pg/L levels[3][4] |
| Challenges | Derivatization may be needed for polar analytes; potential for thermal degradation | Matrix effects can cause ion suppression or enhancement; background from PTFE components[3] |
Quantitative Performance Comparison
The following tables summarize typical performance characteristics for the analysis of Per- and Polyfluoroalkyl Substances (PFAS), a major class of fluorinated compounds.
Table 1: LC-MS/MS Performance for PFAS Analysis in Water
| Compound | Method Detection Limit (MDL) (ng/L) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PFOA | 0.14 - 14 | 0.001 (infant food) | 72 - 120 | 1.6 - 19.9 |
| PFOS | 0.14 - 14 | 0.002 (infant food) | 72 - 120 | 1.6 - 19.9 |
| GenX (HFPO-DA) | 0.009 - 0.245 µg/L (plasma) | - | 87.9 - 113.1 | 2.0 - 19.5 |
| 6:2 FTS | 0.14 - 14 | - | 72 - 120 | 1.6 - 19.9 |
| Data compiled from multiple sources demonstrating typical ranges.[3][5][6] |
Table 2: GC-MS Performance for Selected Fluorinated Compounds
| Compound | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Perfluorinated Organic Acids (derivatized) | MSPE-GC-MS | 0.055 - 0.086 µg/L | 0.18 - 0.28 µg/L | 93 - 107 |
| Fluorotelomer Alcohols (FTOHs) | GC-CI-MS | 0.2 - 20 pg (instrumental) | - | - |
| Data compiled from multiple sources.[7] |
Experimental Protocols
Protocol 1: LC-MS/MS for PFAS in Water
This protocol is a generalized procedure based on common practices for the analysis of PFAS in water samples.[3][4]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Take a 250 mL water sample.
-
Add internal standards.
-
Condition a weak anion exchange (WAX) SPE cartridge with 4 mL of 0.1% ammonia in methanol, followed by 4 mL of methanol, and 4 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 4 mL of 25 mM acetate buffer (pH 4) followed by 4 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% ammonia in methanol.
-
Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.
-
Add performance standards and adjust the final volume to 1 mL with 80:20 methanol/water.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II with PFC-Free HPLC Conversion Kit or equivalent.[3]
-
Column: C18 column (e.g., Zorbax, 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 20 mM ammonium formate.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470).[3]
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte are monitored.
-
Protocol 2: GC-MS for Volatile Fluorinated Compounds
This protocol is a general procedure for the analysis of volatile fluorinated compounds, such as fluorotelomer alcohols.
-
Sample Preparation:
-
For air samples, use sorbent tubes (e.g., Tenax TA) for collection.
-
For water or solid samples, use an appropriate extraction technique (e.g., liquid-liquid extraction, headspace analysis).
-
If necessary, perform derivatization to increase volatility and improve chromatographic performance.
-
-
GC-MS Analysis:
-
GC System: Agilent 6890 or equivalent.[7]
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injection: Splitless injection at 250°C.[7]
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C (hold for 5 min).[7]
-
MS System: Quadrupole Mass Spectrometer (e.g., Agilent 5973).[7]
-
Ionization: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) with a suitable reagent gas.[7]
-
Acquisition: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[7]
-
Analytical Workflow for Unknown Fluorinated Compounds
The identification of unknown fluorinated compounds requires a multi-faceted approach. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements to determine elemental compositions.[8] Complementary techniques like ¹⁹F NMR can provide valuable information on the types and number of fluorine atoms present.[9][10]
Caption: Workflow for identifying unknown fluorinated compounds.
This systematic workflow combines high-resolution mass spectrometry for initial detection and formula generation with tandem MS and, optionally, ¹⁹F NMR for structural confirmation. The final step involves developing a quantitative method using a confirmed reference standard. This comprehensive approach is essential for accurately identifying and quantifying novel or unexpected fluorinated compounds in complex matrices.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 9. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfascentral.org [pfascentral.org]
A Researcher's Guide to Assigning 1H NMR Peaks in Substituted Indoles
For researchers, scientists, and drug development professionals, accurately determining the structure of novel indole derivatives is a critical step. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routinely used technique for this purpose. This guide provides a comprehensive comparison of 1H NMR data for various substituted indoles, detailed experimental protocols, and a logical workflow for peak assignment to aid in the structural elucidation of these important heterocyclic compounds.
The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with diverse biological activities. The interpretation of their 1H NMR spectra, however, can be challenging due to the complex interplay of substituent effects on the chemical shifts and coupling constants of the protons on the indole ring. This guide aims to simplify this process by providing a systematic approach to peak assignment, supported by experimental data.
Comparative 1H NMR Data of Substituted Indoles
The chemical shifts (δ) and coupling constants (J) of the protons on the indole ring are highly sensitive to the nature and position of substituents. The data presented in Table 1 summarizes the typical 1H NMR values for a range of substituted indoles, providing a valuable reference for comparison. Electron-donating groups (EDGs) generally cause upfield shifts (lower δ values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher δ values) of the ring protons.
| Position of Substitution | Substituent | H-1 (NH) (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Solvent |
| Unsubstituted | - | 8.10 (br s) | 7.20 (t) | 6.52 (t) | 7.65 (d) | 7.12 (t) | 7.18 (t) | 7.55 (d) | CDCl3 |
| 5-Bromo | -Br | 8.21 (br s) | 7.25 (m) | 6.49 (dd) | 7.55 (d) | 7.27 (dd) | - | 7.80 (d) | CDCl3 |
| 5-Nitro | -NO2 | 8.65 (br s) | 7.45 (d) | 6.75 (d) | 8.50 (d) | 8.15 (dd) | - | 7.50 (d) | DMSO-d6 |
| 5-Methoxy | -OCH3 | 7.95 (br s) | 7.10 (t) | 6.40 (t) | 7.20 (d) | 6.85 (dd) | - | 7.05 (d) | CDCl3 |
| 3-Formyl | -CHO | 8.79 (s) | 8.40-8.27 (m) | - | 7.86 (d) | 7.49-7.42 (m) | 7.39-7.29 (m) | 7.39-7.29 (m) | CDCl3[1] |
| 2-Methyl | -CH3 | 7.85 (br s) | - | 6.25 (s) | 7.45 (d) | 7.00 (t) | 7.05 (t) | 7.35 (d) | CDCl3 |
| N-Acetyl | -COCH3 | - | 7.40 (d) | 6.60 (d) | 7.60 (d) | 7.25 (t) | 7.30 (t) | 8.15 (d) | CDCl3 |
Table 1: Comparative 1H NMR Data of Selected Substituted Indoles. The chemical shifts are reported in parts per million (ppm) and multiplicities are indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).
Standard Experimental Protocol for 1H NMR of Indole Derivatives
Obtaining high-quality, reproducible 1H NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for the preparation and acquisition of 1H NMR spectra of substituted indoles.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified indole derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition (400 or 500 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width (SW): Set to approximately 12-16 ppm, centered around 6-7 ppm.
-
Number of Scans (NS): 16 to 64 scans are generally adequate for samples with good concentration.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to ensure proper relaxation and allow for quantitative integration.[2]
-
Acquisition Time (AQ): Typically 2-4 seconds.[2]
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Perform manual or automatic phasing and baseline correction to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at δ 7.26 ppm, DMSO-d6 at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]
-
Integration: Integrate all signals to determine the relative number of protons.
A Systematic Approach to Peak Assignment
The process of assigning the proton signals in the 1H NMR spectrum of a substituted indole can be streamlined by following a logical workflow. The following diagrams illustrate the key elements and steps involved.
The standard numbering of the indole ring is crucial for unambiguous peak assignment.
Step-by-Step Interpretation:
-
N-H Proton: The N-H proton (H-1) typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm). Its chemical shift is highly dependent on solvent and concentration.[2] Deuterium exchange (adding a drop of D2O) can confirm its assignment, as the peak will disappear.
-
Pyrrole Ring Protons (H-2 and H-3):
-
In unsubstituted indole, H-3 is the most upfield proton (around δ 6.5 ppm), appearing as a triplet due to coupling with H-1 and H-2. H-2 is found around δ 7.2 ppm, also as a triplet.
-
If C-2 is substituted, the H-3 signal will be a singlet.
-
If C-3 is substituted, the H-2 signal will be a singlet.
-
-
Benzene Ring Protons (H-4, H-5, H-6, H-7):
-
These protons typically resonate in the range of δ 7.0-7.8 ppm.
-
H-4 and H-7 are generally the most downfield of the benzene ring protons due to the anisotropic effect of the pyrrole ring and the nitrogen heteroatom, respectively.
-
Coupling Patterns: The ortho-coupling (3JHH) between adjacent protons (e.g., H-4 and H-5, H-5 and H-6, H-6 and H-7) is typically in the range of 7-9 Hz. Meta-coupling (4JHH) is smaller (1-3 Hz), and para-coupling (5JHH) is often not resolved.
-
The substitution pattern on the benzene ring will significantly alter the chemical shifts and splitting patterns of the remaining protons. For example, a substituent at C-5 will primarily affect the chemical shifts of H-4 and H-6.
-
-
2D NMR Techniques: For complex structures or overlapping signals, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
By combining the comparative data, a standardized experimental approach, and a systematic workflow for spectral interpretation, researchers can confidently and efficiently assign the 1H NMR peaks of substituted indoles, facilitating the rapid advancement of their research and development endeavors.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms can profoundly alter the physicochemical properties of these molecules, leading to significant improvements in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This guide delves into a comparative analysis of these effects, offering a comprehensive resource for informed decision-making in drug design and development.
I. Comparative Biological Activity: The Impact of Fluorination
The strategic placement of fluorine on the indole ring can dramatically enhance the biological activity of a compound. The following tables summarize the quantitative data, showcasing the superior potency of fluorinated analogs across various therapeutic targets.
Table 1: Enzyme Inhibition
| Target Enzyme | Non-Fluorinated Analog | IC₅₀ | Fluorinated Analog | IC₅₀ | Fold Improvement |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | > 10 µM[1] | 6-fluoroindole derivative 71a | < 1 µM[1] | >10 |
| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | Indazole Derivative | > 5000 nM[1] | 6-fluoroindazole 52 | 14 nM[1][3] | >357 |
| HIV-1 Reverse Transcriptase | Non-fluorinated indole III | - | 4-fluorinated indole IV | - | ~50-fold more potent[3] |
| Acetylcholinesterase (AChE) | Indole-based inhibitor | - | Fluorinated analog | - | Enhanced potency[1] |
| Butyrylcholinesterase (BuChE) | Indole-based inhibitor | - | Fluorinated analog | - | Enhanced potency[1] |
Table 2: Anticancer Activity
| Cancer Cell Line(s) | Non-Fluorinated Analog | IC₅₀ (µM) | Fluorinated Analog | IC₅₀ (µM) | Fold Improvement |
| Various | Compound 16 | 332 nM[3] | 5-fluoroindole derivative 17a | 50 nM[3] | ~7 |
| Various | Compound 16 | 332 nM[3] | 5-fluoroindole derivative 17b | 25 nM[3] | ~13 |
Table 3: Metabolic Stability
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [4] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [4] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [4] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [4] |
II. Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these indole analogs operate is crucial for a deeper understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
III. Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
A. TDO2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Tryptophan 2,3-dioxygenase (TDO2), which catalyzes the first and rate-limiting step in the kynurenine pathway.
Materials:
-
Human recombinant TDO2 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (fluorinated and non-fluorinated indole analogs) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound solution to the respective wells. Include a positive control (known TDO2 inhibitor) and a negative control (DMSO vehicle).
-
Add the L-Tryptophan solution to all wells.
-
Initiate the reaction by adding the TDO2 enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
B. ROCK1 Kinase Assay
This assay determines the inhibitory effect of compounds on the Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a specific peptide or protein)
-
Test compounds dissolved in DMSO
-
96-well plate
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase assay buffer, substrate, and test compound to the wells of the microplate.
-
Add the ROCK1 enzyme to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is inversely proportional to the ROCK1 activity.
-
Calculate the percent inhibition and determine the IC₅₀ values.[6][7]
C. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[2]
D. Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the compound.[8][9][10]
IV. Conclusion
The strategic incorporation of fluorine into the indole scaffold consistently demonstrates a significant enhancement in biological activity and metabolic stability. The data presented in this guide, supported by detailed experimental protocols, provides a clear and objective comparison for researchers in the field of drug discovery. By understanding the profound impact of fluorination, scientists can more effectively design and develop novel indole-based therapeutics with improved potency and pharmacokinetic properties. The provided visualizations of key biological pathways and experimental workflows further aid in conceptualizing the complex interplay of these molecules within a biological system.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
The Influence of 5-Position Substituents on the Biological Activity of Indole-2-Carboxylates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 5-substituted indole-2-carboxylates and their derivatives, focusing on their anticancer and antimicrobial activities. Experimental data is presented to elucidate the impact of various substituents at the 5-position of the indole ring on biological efficacy.
The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities.[1] Strategic modification of this core, particularly at the 5-position, has been shown to significantly modulate potency and selectivity for various biological targets. This guide synthesizes findings from multiple studies to offer a clear comparison of these effects.
Anticancer Activity: Targeting EGFR and CDK2
A series of 5-substituted-3-ethylindole-2-carboxamides have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.[2] The data reveals that the nature of the substituent at the 5-position plays a critical role in the antiproliferative activity of these compounds.
| Compound ID | 5-Substituent (R2) | R1 | R3 | R4 | Mean GI50 (nM)[2] | EGFR IC50 (nM)[3] | CDK2 IC50 (nM)[3] |
| 5a | H | Cl | H | H | >1000 | - | - |
| 5f | Cl | H | H | H | - | - | - |
| 5c | H | Cl | H | 4-piperidin-1-yl | - | - | - |
| 5g | Cl | H | H | 4-piperidin-1-yl | 55 | 124 | 33 |
| 5i | OCH3 | H | H | 4-piperidin-1-yl | 49 | 85 | - |
| 5j | F | H | H | 4-piperidin-1-yl | 37 | 110 | - |
| Erlotinib | - | - | - | - | 33 | 80 | - |
| Dinaciclib | - | - | - | - | - | - | 20 |
Table 1: Comparative in vitro activity of 5-substituted indole-2-carboxamides against cancer cell lines and target kinases. A lower GI50 or IC50 value indicates higher potency.
The substitution pattern on the indole ring significantly impacts the antiproliferative efficacy. For instance, compound 5g , with a chloro group at the 5-position, demonstrated significantly higher potency (3 times) than its regioisomer 5c , which has a chloro group at the 4-position.[3] Furthermore, the introduction of a halogen at the 5-position, as seen in 5g (Cl) and 5j (F), or a methoxy group in 5i , resulted in potent antiproliferative activity, with GI50 values comparable to the standard drug Erlotinib.[2] Specifically, compounds 5g , 5i , and 5j were among the most powerful derivatives, with GI50 values of 55 nM, 49 nM, and 37 nM, respectively.[2] These compounds also demonstrated significant inhibitory activity against EGFR and CDK2.[2][3]
Antimicrobial and Anti-tubercular Activity
The 5-position of the indole-2-carboxamide scaffold has also been a key site for modification in the development of antimicrobial and anti-tubercular agents. Studies have shown that lipophilicity and the specific nature of the substituent at this position can dramatically influence activity.
| Compound ID | 5-Substituent | Target Organism | MIC (µM)[4] |
| 8a | H | M. tuberculosis H37Rv | >10 |
| 8d | Cl | M. tuberculosis H37Rv | 1.25 |
| 8e | Br | M. tuberculosis H37Rv | 1.25 |
| 8f | 6-Bromo | M. tuberculosis H37Rv | 0.62 |
| Isoniazid | - | M. tuberculosis H37Rv | 0.44 |
Table 2: Antitubercular activity of 5-substituted N-(adamantan-2-yl)-indole-2-carboxamides.
In a series of N-adamantyl indole-2-carboxamides, the introduction of a halogen at the 5-position significantly enhanced antitubercular activity.[4] Compounds 8d (5-chloro) and 8e (5-bromo) were equipotent against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.25 µM.[4] Interestingly, moving the bromo substituent to the 6-position (8f ) resulted in a nearly two-fold increase in activity (MIC = 0.62 µM), highlighting the sensitivity of the SAR to the substituent's position.[4]
Experimental Protocols
EGFR/CDK2 Kinase Inhibition Assay[3]
The inhibitory activity of the compounds against EGFR and CDK2 was determined using a kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the respective kinase. The reaction mixture typically contains the kinase, the substrate, ATP, and the test compound at various concentrations. The amount of phosphorylation is quantified, often using a fluorescence-based method, and the IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Antiproliferative Assay (GI50)[2]
The antiproliferative activity of the compounds was evaluated against a panel of human cancer cell lines. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Cell viability was then assessed using an assay such as the sulforhodamine B (SRB) assay, which measures cellular protein content. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was then calculated.
Antitubercular Activity (MIC)[4]
The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). The bacteria were incubated in 96-well plates containing serial dilutions of the test compounds. After a defined incubation period, a redox indicator like Alamar Blue was added. A color change from blue to pink indicates bacterial growth, and the MIC was defined as the lowest compound concentration that prevented this color change.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 5-substituted indole-2-carboxylates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
A Comparative Analysis of Methyl 5-fluoro-1H-indole-2-carboxylate and Other Indole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide provides a comparative analysis of methyl 5-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative, with other key indole derivatives. By examining their physicochemical properties, biological activities, and synthetic routes, this document aims to provide a valuable resource for the design and development of novel therapeutics.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom into the indole ring at the 5-position significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter lipophilicity, metabolic stability, and binding affinity to biological targets.
Below is a table comparing the calculated physicochemical properties of this compound with its non-fluorinated counterpart and the parent indole-2-carboxylic acid.
| Property | This compound | Methyl 1H-indole-2-carboxylate | 1H-Indole-2-carboxylic acid |
| Molecular Formula | C₁₀H₈FNO₂ | C₁₀H₉NO₂ | C₉H₇NO₂ |
| Molecular Weight | 193.17 g/mol | 175.18 g/mol | 161.16 g/mol |
| Melting Point | 201 °C | 149-150 °C | 202-206 °C |
| Calculated logP | ~2.4 | ~2.1 | ~1.38 |
Data for this compound and Methyl 1H-indole-2-carboxylate are estimated based on structurally similar compounds and general chemical principles, as direct experimental data from a single comparative source is limited.
Biological Activities: A Comparative Overview
While specific experimental data for the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by analyzing structurally related indole derivatives. The 5-fluoro substitution is a common strategy in medicinal chemistry to enhance biological activity.
Anticancer Activity
Indole derivatives are well-known for their anticancer properties, targeting various signaling pathways and cellular processes. The presence of a halogen at the C-5 position of the indole ring has been shown to be favorable for cytotoxic activity.
The following table summarizes the anticancer activity of selected indole derivatives, providing a basis for understanding the potential of this compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | ||
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (Breast) | 4.7 | |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7, A549, HCT (Average) | 2 |
Antiviral Activity
Novel indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activities. Fluorination has also been a key strategy in the development of antiviral agents. For instance, novel 5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and tested for their antiviral effects against various viruses, including Herpes Simplex Virus (HSV-1, HSV-2).
| Compound Class | Virus | Activity | Reference |
| Novel Indole-2-carboxylate derivatives | Influenza A, Coxsackie B3 | Potent inhibitory activity | |
| 5-Fluoro-1H-indole-2,3-dione thiosemicarbazones | HSV-1, HSV-2 | Active |
Signaling Pathways Modulated by Indole Derivatives
Indole derivatives exert their biological effects by interacting with a variety of signaling pathways crucial for cell proliferation, survival, and inflammation.
Recent studies have shown that indole derivatives can target the ERK signaling pathway, which is involved in cell proliferation and differentiation. Other indole compounds have been found to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. Furthermore, certain indole derivatives have been identified as modulators of the STING (stimulator of interferon genes) pathway, which plays a crucial role in innate immunity and inflammation.
Experimental Protocols
Synthesis: Fischer Indole Synthesis
A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or a ketone.
Protocol for the Synthesis of this compound (Illustrative)
-
Hydrazone Formation: (4-Fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) are dissolved in a suitable solvent like ethanol or glacial acetic acid. The mixture is stirred at room temperature or gently heated to form the corresponding hydrazone.
-
Indolization: A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, is added to the reaction mixture. The mixture is then heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
Biological Assay: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.
Protocol for MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the structure-activity relationships of related indole derivatives, the 5-fluoro substitution is anticipated to confer potent biological activities, particularly in the realms of anticancer and antiviral research. The established synthetic routes, such as the Fischer indole synthesis, provide a reliable means for its preparation and further derivatization. Future studies should focus on the direct evaluation of this compound in a battery of biological assays to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational framework for researchers to build upon in their quest for novel indole-based drugs.
A Comparative Guide to the Effect of Fluorine Substitution on the Lipophilicity of Indole Compounds
Audience: Researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry, employed to fine-tune a compound's physicochemical properties and enhance its pharmacokinetic and pharmacodynamic profile.[1] Lipophilicity, a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME), is profoundly affected by fluorination.[2][3] For privileged scaffolds like indole, which are prevalent in numerous bioactive compounds, understanding the nuanced effects of fluorine substitution on lipophilicity is paramount for rational drug design.[4][5]
This guide provides a comparative analysis of how fluorine substitution impacts the lipophilicity of indole derivatives, supported by experimental data and detailed methodologies. The effect is highly context-dependent, varying significantly with the position and extent of fluorination.[4]
Data Presentation: Fluorine's Impact on Indole Lipophilicity
The following table summarizes experimental partition coefficient (logP) values for a series of indole compounds, illustrating the change in lipophilicity upon fluorine substitution on both the aromatic ring and an aliphatic side chain. Lipophilicity is expressed as logP, the logarithm of the partition coefficient between n-octanol and water.[6]
| Compound Name | Structure | Substitution Type | Experimental logP | Change in logP (ΔlogP) | Reference |
| Indole | (Parent Scaffold) | - | 2.10 | - | [2] |
| 5-Fluoroindole | Aromatic C-H -> C-F | Aromatic | 2.20 | +0.10 | [2] |
| 3-n-Propylindole | (Alkyl Reference) | Aliphatic (CH₃) | 3.30 | +1.20 (vs. Indole) | [2] |
| 3-(3-Fluoropropyl)indole | Terminal CH₃ -> CH₂F | Aliphatic | 2.65 | -0.65 (vs. Propyl) | [2] |
| 3-(3,3-Difluoropropyl)indole | Terminal CH₃ -> CHF₂ | Aliphatic | 2.65 | -0.65 (vs. Propyl) | [2] |
| 3-(3,3,3-Trifluoropropyl)indole | Terminal CH₃ -> CF₃ | Aliphatic | 3.45 | +0.15 (vs. Propyl) | [2] |
Analysis of Experimental Data:
-
Aromatic Substitution: A single fluorine atom on the indole ring, as seen in 5-fluoroindole, results in a modest and predictable increase in lipophilicity (ΔlogP ≈ +0.1).[2] This is a commonly observed trend for the replacement of an aromatic C-H bond with a C-F bond.[2]
-
Aliphatic Substitution: The effect of fluorinating an alkyl side chain is more complex and non-linear.[7] For the 3-n-propylindole series, terminal monofluorination (CH₂F) and difluorination (CHF₂) unexpectedly and significantly decrease lipophilicity compared to the non-fluorinated parent propyl group.[2]
-
Trifluoromethyl Group: In contrast, the terminal trifluoromethyl (CF₃) group substantially increases lipophilicity, making the 3-(3,3,3-trifluoropropyl)indole even more lipophilic than the parent 3-n-propylindole.[2] This highlights a characteristic pattern for terminally fluorinated alkyl groups: CH₃ ≫ CH₂F ≤ CHF₂ ≪ CF₃.[2] This tunability allows for precise optimization of a drug's solubility and membrane permeability.[4]
Experimental Protocols
The quantitative data presented above are typically determined using well-established experimental methods. The "shake-flask" method is a standard approach for measuring logP and logD (the distribution coefficient at a specific pH).[8]
Protocol: Shake-Flask Method for logP/logD Determination
-
Preparation of Phases: High-purity n-octanol and water (or a buffer solution like PBS at pH 7.4 for logD determination) are mutually saturated by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to settle.[9]
-
Partitioning: A small, precisely weighed amount of the indole compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).[8] The second pre-saturated phase is then added.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached, ensuring the compound has fully partitioned between the two immiscible layers. This can take several hours.[9]
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the indole compound in each phase is accurately measured.[8] Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC system with a UV detector is frequently used to determine the concentration in aliquots taken from each phase.[9][10]
-
¹⁹F Nuclear Magnetic Resonance (NMR): For fluorinated compounds, ¹⁹F NMR is a powerful and direct method. By adding a fluorinated internal standard of known lipophilicity, the logD value can be calculated from the integration of the NMR signals of the compound and the standard in each phase.[11]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).[6]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for systematically evaluating the impact of fluorine substitution on the lipophilicity of a parent indole compound.
Caption: Workflow for Evaluating Fluorine's Impact on Indole Lipophilicity.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. mdpi.com [mdpi.com]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Indole-2-Carboxylate Esters: Method Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate ester core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The efficient and scalable synthesis of these intermediates is therefore of critical importance. This guide provides an objective comparison of prominent synthetic methodologies for indole-2-carboxylate esters, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Method Overview and Comparison
Several classical and modern synthetic routes are available for the preparation of indole-2-carboxylate esters. The choice of method often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and reaction conditions. This guide focuses on five key methods: the Reissert, Fischer, and Hemetsberger-Knittel syntheses, as well as modern palladium- and copper-catalyzed approaches.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for each of the discussed synthetic methods, providing a quantitative basis for comparison.
| Method | Typical Starting Materials | Key Reagents/Catalysts | General Reaction Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Reissert Synthesis | ortho-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | Multistep; Condensation followed by reductive cyclization | 41-44% (based on o-nitrotoluene)[1] | Utilizes inexpensive starting materials. | Moderate yields, multistep process. |
| Fischer Synthesis | Phenylhydrazine, Pyruvic acid or its ester | Acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) | Formation of phenylhydrazone followed by acid-catalyzed cyclization | Varies widely depending on substrate and catalyst; can be low (e.g., 5%) or higher with optimization.[2] | Well-established, versatile for substituted indoles. | Can produce regioisomers with unsymmetrical ketones, harsh acidic conditions. |
| Hemetsberger-Knittel Synthesis | Aryl aldehyde, Ethyl azidoacetate | Base (for Knoevenagel), Heat (for thermolysis) | Knoevenagel condensation followed by thermal decomposition of the resulting vinyl azide | Typically >70%[3] | Good yields. | Starting vinyl azides can be unstable and difficult to prepare.[3] |
| Palladium-Catalyzed Aerobic Amination | 2-Acetamido-3-aryl-acrylates | Pd(OAc)₂, O₂ (as terminal oxidant) | Direct oxidative C-H amination | Good to high yields reported for a range of substrates.[4][5][6] | Atom-economical (uses O₂), good functional group tolerance. | Requires a pre-functionalized substrate, potential for catalyst deactivation. |
| Copper-Catalyzed Synthesis | 2-Halo aryl aldehydes/ketones, Ethyl isocyanoacetate | CuI, Cs₂CO₃ | Ligand-free cascade reaction | Good yields, comparable to DMSO-based systems.[7][8][9] | Ligand-free, mild reaction conditions, can use greener solvents like EtOAc.[7] | Substrate scope may be limited by the availability of halo-aldehydes/ketones. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and are intended to be representative of each method.
Reissert Synthesis of Ethyl Indole-2-carboxylate
This two-step procedure involves the initial formation of the potassium salt of ethyl o-nitrophenylpyruvate, followed by its reductive cyclization.
Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
To a stirred solution of potassium ethoxide (prepared from potassium in absolute ethanol) in anhydrous ether, add diethyl oxalate.
-
Following the addition of diethyl oxalate, add o-nitrotoluene dropwise while maintaining the reaction temperature.
-
Continue stirring for a specified period, after which the precipitated potassium salt is collected by filtration, washed with anhydrous ether, and dried.
Step B: Reductive Cyclization to Ethyl Indole-2-carboxylate
-
Dissolve the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid.
-
Add a platinum catalyst (e.g., PtO₂) and subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst.
-
Pour the filtrate into water to precipitate the crude ethyl indole-2-carboxylate.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., methylene chloride and petroleum ether).[1]
Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
This method involves the acid-catalyzed cyclization of the phenylhydrazone of ethyl pyruvate.
-
Prepare the phenylhydrazone by reacting phenylhydrazine with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acetic acid.
-
Isolate the phenylhydrazone, or in a one-pot procedure, add a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the reaction mixture.
-
Heat the mixture to induce cyclization. Reaction temperature and time will vary depending on the chosen catalyst.
-
Upon completion, cool the reaction mixture and pour it into water or onto ice.
-
Neutralize the excess acid with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[2][10]
Hemetsberger-Knittel Synthesis of Ethyl Indole-2-carboxylate
This synthesis proceeds via the thermal decomposition of an ethyl 2-azido-3-arylacrylate.
Step A: Synthesis of Ethyl 2-azido-3-arylacrylate
-
Perform a Knoevenagel condensation between an aryl aldehyde and ethyl azidoacetate in the presence of a base (e.g., sodium ethoxide in ethanol).
-
The resulting acrylate can be isolated and purified, although in some cases it is used directly in the next step.
Step B: Thermolysis to Ethyl Indole-2-carboxylate
-
Heat the ethyl 2-azido-3-arylacrylate in a high-boiling solvent such as xylene or toluene.
-
The thermal decomposition leads to the extrusion of dinitrogen and subsequent cyclization to form the indole ring.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting ethyl indole-2-carboxylate by column chromatography or recrystallization.[3][11][12]
Palladium-Catalyzed Aerobic Amination for Ethyl Indole-2-carboxylate
This modern approach utilizes a direct C-H activation strategy.
-
To a reaction vessel, add the starting material, ethyl 2-acetamido-3-phenylacrylate, a palladium(II) catalyst (e.g., Pd(OAc)₂), and a suitable solvent (e.g., a mixture of DMSO and toluene).
-
Pressurize the vessel with oxygen or bubble air through the reaction mixture.
-
Heat the reaction to the specified temperature and maintain for the required time.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic phase with water and brine, dry over an anhydrous salt, and concentrate.
-
The initial product is the N-acetylated indole, which can be deprotected by hydrolysis with a base (e.g., K₂CO₃ in methanol) to yield the final ethyl indole-2-carboxylate.
-
Purify the final product by column chromatography.[6]
Copper-Catalyzed Synthesis of Ethyl Indole-2-carboxylate
This method offers a ligand-free approach to the indole-2-carboxylate core.
-
In a reaction vessel, combine the 2-haloaryl aldehyde (e.g., 2-iodobenzaldehyde), ethyl isocyanoacetate, a copper(I) salt (e.g., CuI), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., ethyl acetate or 2-MeTHF).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required duration.
-
After the reaction is complete, cool the mixture and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Validation of Ethyl Indole-2-carboxylate
The identity and purity of the synthesized ethyl indole-2-carboxylate can be confirmed by a combination of spectroscopic and physical methods.
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 8.8 (br s, 1H, NH), 8.1-7.2 (m, 5H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃): δ 162.5 (C=O), 136.5, 128.0, 127.5, 125.0, 122.5, 120.5, 111.5, 108.0 (Ar-C), 61.5 (OCH₂CH₃), 14.5 (OCH₂CH₃).
-
Mass Spectrometry (EI): m/z (%) 189 (M⁺), 160, 144, 116.
Physical Properties:
-
Appearance: White to off-white solid.
-
Melting Point: 122-125 °C.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and key transformations for each synthetic method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Hemetsberger_indole_synthesis [chemeurope.com]
A Comparative Guide to Indole Synthesis: Fischer vs. Other Classic Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The development of efficient and versatile methods for its synthesis is a cornerstone of organic chemistry. Among the classical methods, the Fischer indole synthesis, discovered in 1883, remains a widely utilized and robust transformation.[1] This guide provides an objective comparison of the Fischer indole synthesis with other notable classic methods: the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses. This comparison is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Quantitative Performance Comparison
The following tables summarize the performance of each indole synthesis method based on reaction yield, conditions, and substrate scope.
Table 1: Fischer Indole Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 6 min | 72-80 | [2] |
| Phenylhydrazine, Cyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | 0.5 h | 50 | [3] |
| p-Tolylhydrazine HCl, Isopropyl methyl ketone | Acetic Acid | Acetic Acid | RT | 2 h | 88 | [4] |
| o-Nitrophenylhydrazine, 2-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | 24 h | High | [5] |
Table 2: Reissert Indole Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide | Ether | - | - | - | [6] |
| Ethyl o-nitrophenylpyruvate | Zinc, Acetic Acid | Acetic Acid | - | - | - | [1][7] |
| o-Nitrophenylpyruvic acid | Ferrous sulfate, Ammonia | - | - | - | - | [6] |
Table 3: Bischler-Möhlau Indole Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically) | [2] |
| N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 h | 71 | [2] |
| Aniline, Phenacyl bromide (2:1 mixture) | DMF (cat.) | None | MW (600W) | 1 min | 52-75 | [8] |
Table 4: Madelung Indole Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Benzoyl-o-toluidine | Sodium ethoxide (2 equiv.) | None | High | - | - | [9] |
| N-(o-tolyl)benzamides | p-TolSO₂Na, DBN | DMSO | 100 | 24 h | up to 89 | [10] |
| 2-Iodophenylacetonitrile, 2-Pyrrolidone | CuI, K₃PO₄ | DMF | 110 | 24 h | 75 | [11] |
| N-Acetyl-o-toluidine | Potassium t-butoxide | - | High | - | 56-82 | [12] |
Table 5: Nenitzescu Indole Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1,4-Benzoquinone, Ethyl β-aminocrotonate | None | Acetone | Reflux | - | 46 | [13] |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | - | Polar Solvent | RT | - | - | [14] |
| Naphthoquinone, Substituted enamine | (R,R)-Cr salen catalyst | Nitromethane | 40 | 18 h | up to 97 | [15] |
| 1,4-Benzoquinone, Ethyl β-aminocrotonate (large scale) | None | - | RT | - | - | [14] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanistic pathways of the Fischer indole synthesis and other key methods, providing a visual comparison of their chemical transformations.
Figure 1: Reaction mechanism of the Fischer Indole Synthesis.
Figure 2: Simplified mechanisms of alternative indole syntheses.
Figure 3: A general experimental workflow for indole synthesis.
Figure 4: A decision tree for selecting an indole synthesis method.
Experimental Protocols
Detailed methodologies for the key indole syntheses are provided below.
Fischer Indole Synthesis of 2-Phenylindole
Stage 1: Preparation of the hydrazone
-
In a 50 mL 2-neck round-bottom flask fitted with a reflux condenser, dissolve 2 g of acetophenone in 6 mL of ethanol with stirring.
-
Add 1.8 g of phenylhydrazine dropwise to the solution.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to induce precipitation of the product.
-
Filter the mixture using a Büchner funnel and wash the solid with ice-cold ethanol (2 mL).
-
Dry the solid hydrazone and determine the yield.[16]
Stage 2: Rearrangement reaction: Synthesis of the indole
-
In a 100 mL single-neck round-bottom flask, place 4 g of polyphosphoric acid.
-
Add 1.2 g of the prepared hydrazone to the flask.
-
Heat the mixture in an oil bath at 170-180°C for 15-20 minutes.
-
Cool the reaction to room temperature and add 10-15 mL of ice-cold water.
-
Stir the mixture vigorously with a glass rod.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by recrystallization or column chromatography.[16][17]
Reissert Indole Synthesis
-
Condensation: React o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide to form ethyl o-nitrophenylpyruvate.[1][7]
-
Reductive Cyclization: The ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using a reducing agent such as zinc in acetic acid or ferrous sulfate and ammonia. This step reduces the nitro group to an amine, which spontaneously cyclizes to yield indole-2-carboxylic acid.[1][6]
-
Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be decarboxylated by heating to afford the parent indole.[7]
Bischler-Möhlau Indole Synthesis (Microwave-Assisted, One-Pot)
-
In a suitable vessel, prepare a 2:1 mixture of the desired aniline and phenacyl bromide.[18]
-
Stir the mixture at room temperature for 3 hours.[18]
-
Add 3 drops of dimethylformamide (DMF).[18]
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.[18]
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[18]
Madelung Indole Synthesis (Modified)
-
A screw-cap vial equipped with a magnetic stir bar is charged with the starting N-(o-tolyl)benzamide derivative, 4 equivalents of p-TolSO₂Na, and DMSO (1 mL).
-
The vial is heated in a preheated oil bath at 100°C for 12 hours.
-
After 12 hours, 3 equivalents of DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) are added, and the reaction mixture is stirred for another 12 hours at 100°C.
-
The reaction is then poured into water and extracted three times with CH₂Cl₂.
-
The combined organic layers are washed with water, dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography.[19]
Nenitzescu Indole Synthesis
-
In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.
-
Slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate to the flask at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred at room temperature for 24-48 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[20]
Conclusion
The Fischer indole synthesis remains a powerful and versatile method for the preparation of a wide range of substituted indoles. Its primary advantages lie in the ready availability of starting materials and its broad substrate scope. However, the often harsh acidic conditions and high temperatures can be a limitation for substrates with sensitive functional groups.
The Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses offer valuable alternatives, particularly when specific substitution patterns are desired. The Reissert synthesis is well-suited for the preparation of indole-2-carboxylic acids, while the Bischler-Möhlau synthesis provides a direct route to 2-arylindoles. The Madelung synthesis, despite its traditionally harsh conditions, is useful for the synthesis of alkyl-substituted indoles, with modern modifications allowing for milder reaction conditions. The Nenitzescu synthesis is the method of choice for accessing 5-hydroxyindoles, a key structural motif in many biologically active compounds.
The choice of synthetic method ultimately depends on the target molecule, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. This guide provides the necessary comparative data and protocols to enable an informed decision for the synthesis of a desired indole derivative.
References
- 1. Reissert_indole_synthesis [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. sciforum.net [sciforum.net]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. revistadechimie.ro [revistadechimie.ro]
- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 5-fluoro-1H-indole-2-carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Methyl 5-fluoro-1H-indole-2-carboxylate as a hazardous chemical waste. Due to its fluorinated nature, it is classified as a halogenated organic compound and requires specific disposal procedures to ensure laboratory safety and environmental protection.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Hazard Classification | Potential Effects and Precautions |
| Skin Irritation | Causes skin irritation. Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust or vapors. Use only in a well-ventilated area.[1][2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. Do not ingest. If swallowed, seek medical attention.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established protocols for halogenated organic waste. These materials are typically incinerated at high temperatures in specialized facilities to ensure complete destruction and to scrub harmful flue gases.[4][5]
1. Waste Segregation:
-
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[4][5][6][7] Mixing these waste types can lead to improper disposal and increased costs, as non-halogenated solvents can often be recycled.[5]
-
Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."[4][8]
2. Containerization:
-
Use a chemically resistant and sealable container for collecting the waste. Ensure the container is in good condition and compatible with the chemical.[8][9]
-
The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other halogenated compounds in the mixture.[6][8]
3. Spill Management:
-
In the event of a spill, do not attempt to clean it up without the proper PPE.
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated halogenated waste container.[1]
-
For liquid spills (if the compound is dissolved in a solvent), absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[10] Scoop the absorbed material into the waste container.
-
Do not use combustible materials like paper towels to absorb spills of oxidizing materials.
-
Following cleanup, decontaminate the area with an appropriate solvent and wash thoroughly.
4. Final Disposal:
-
Once the waste container is full, ensure it is tightly sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal.[9][10]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9] Discharge into the environment must be avoided.[1][9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bucknell.edu [bucknell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Methyl 5-Fluoro-1H-indole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is available for methyl 5-fluoro-1H-indole-2-carboxylate. The following guidance is synthesized from safety information for structurally related indole derivatives and fluorinated organic compounds. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment based on the specific experimental conditions. This guide is intended for use by trained laboratory personnel.
This compound is a chemical compound that requires careful handling to mitigate potential health hazards. Based on data from similar compounds, it may cause skin, eye, and respiratory irritation.[1][2] Inhalation of dust or direct contact with the skin and eyes should be avoided.[3] Adherence to the following personal protective equipment (PPE) and operational protocols is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE is outlined below.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] | To protect against splashes and dust particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene.[5] It is recommended to double-glove for enhanced protection.[4] Gloves must be inspected before use and disposed of properly after handling the compound.[3] | To prevent skin contact, as indole derivatives can be harmful if absorbed through the skin.[6] |
| Body Protection | A full-length, flame-resistant lab coat should be worn at all times.[4][5] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[7] | To minimize skin exposure and protect clothing from contamination.[1] |
| Respiratory Protection | All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5] | To prevent inhalation of dust particles or aerosols, which may cause respiratory irritation.[2] |
| Foot Protection | Closed-toe shoes that fully cover the feet are required.[5] | To protect against spills and falling objects. |
Operational Plan: Safe Handling and Disposal
A systematic approach is critical for minimizing exposure and preventing contamination during the handling and disposal of this compound.
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for structurally similar compounds.[1]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[4] An eyewash station and safety shower must be readily accessible.[8]
-
Gather Materials: Assemble all necessary PPE, equipment for handling and weighing, and appropriate waste containers before starting the experiment.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.[5] Use a tared weigh boat and handle carefully to avoid generating dust.[1]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[5]
3. Storage:
-
Container: Store the compound in a tightly sealed and clearly labeled container.[5]
-
Conditions: Store in a cool, dry, and well-ventilated place, protected from light.[1]
4. Spill Management:
-
Small Spills: For small spills, alert others in the area.[4] Wearing appropriate PPE, contain the spill with a compatible absorbent material and collect it into a sealed container for disposal.[4]
-
Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.[4]
5. Disposal:
-
Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Do not pour waste down the drain.[2][5]
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
